3-Methyl-[1,1'-biphenyl]-2-ol
Description
Properties
IUPAC Name |
2-methyl-6-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFACHLLIKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27616-03-1 | |
| Record name | [1,1′-Biphenyl]-2-ol, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27616-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60503663 | |
| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17755-10-1 | |
| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, synthesis, and safety considerations for 3-Methyl-[1,1'-biphenyl]-2-ol. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 17755-10-1, is a substituted biphenyl derivative. The structure consists of a biphenyl scaffold with a hydroxyl group at the 2-position and a methyl group at the 3-position. This substitution pattern influences its steric and electronic properties, making it a subject of interest in synthetic chemistry and materials science.
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 17755-10-1[1] |
| Molecular Formula | C₁₃H₁₂O[1] |
| Molecular Weight | 184.23 g/mol |
| Purity | Typically available at ≥95-98%[1][2] |
Table 2: Physicochemical Data | Property | Value | Source | | :--- | :--- | :--- | | Melting Point | 68 - 70 °C (154 - 158 °F) | --INVALID-LINK-- | | Boiling Point | 255 °C (491 °F) | --INVALID-LINK-- | | Appearance | White to light-colored solid/crystals. The parent compound, 2-phenylphenol, appears as light lavender or white crystals.[3] | | Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and toluene. | Inferred from structure |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following sections detail the expected spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.[4][5]
-
Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 6.8–7.6 ppm. The protons on the substituted ring will exhibit complex splitting patterns due to their distinct chemical environments and coupling with each other. The five protons on the unsubstituted phenyl ring will likely appear as a multiplet.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated, typically between δ 4.5–5.5 ppm. Its chemical shift can vary with concentration and solvent due to hydrogen bonding.[4]
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield region, likely around δ 2.2–2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Aromatic Carbons: A set of signals between δ 110–160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted among the sp² carbons.
-
Methyl Carbon (-CH₃): A single peak in the upfield region, typically around δ 15–25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5][6]
-
O-H Stretch: A prominent, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening attributed to hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several medium to strong bands will be present in the 1450–1600 cm⁻¹ region, indicative of the aromatic rings.
-
C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[6][7]
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 184.23, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation may involve the loss of a methyl group (-15 amu) or other characteristic cleavages of the biphenyl system. A base peak corresponding to a stable fragment, such as the phenyl cation (m/z = 77), is also possible.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki Coupling
A robust and common method for constructing biphenyl scaffolds is the Suzuki coupling reaction. This pathway offers high yields and functional group tolerance. The synthesis of this compound can be envisioned via the coupling of a protected halophenol with phenylboronic acid.
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Experimental Protocol: Suzuki Coupling (General)
-
Protection: Dissolve 2-bromo-6-methylphenol in an appropriate solvent (e.g., THF). Add a suitable base (e.g., NaH) and a protecting group reagent (e.g., MOM-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Coupling: To a solution of the protected bromophenol in a solvent mixture (e.g., toluene/ethanol/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for several hours until completion.
-
Workup: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the protected biphenyl product in a suitable solvent and treat with an acid (e.g., HCl) to remove the protecting group.
-
Purification: Purify the final product using column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can undergo O-alkylation to form ethers or acylation to form esters.
-
Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methyl groups will influence the position of substitution on the substituted ring. The parent compound, biphenyl, undergoes reactions like Friedel-Crafts acylation.[8]
Applications and Research Interest
While specific applications for this compound are not widely documented, its structural motifs are prevalent in various fields:
-
Pharmaceuticals: The biphenyl scaffold is a key component in many pharmaceuticals. For example, it is found in angiotensin II receptor blockers (e.g., Valsartan) and non-steroidal anti-inflammatory drugs.
-
Agrochemicals: The parent compound, 2-phenylphenol (also known as o-phenylphenol), is a well-known agricultural fungicide used for post-harvest treatment of citrus fruits and for disinfecting surfaces.[3][9]
-
Material Science: Biphenyl derivatives are used in the synthesis of liquid crystals and polymers with specialized optical or thermal properties.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[2] Proper safety precautions must be observed.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation[2] |
| Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10] Handle in a well-ventilated area or under a chemical fume hood.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][12]
-
Incompatibilities: Keep away from strong oxidizing and reducing agents.[11]
-
Fire Safety: The compound is combustible. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
References
- 1. appretech.com [appretech.com]
- 2. aboundchem.com [aboundchem.com]
- 3. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. lehigh.edu [lehigh.edu]
- 6. studylib.net [studylib.net]
- 7. youtube.com [youtube.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. westliberty.edu [westliberty.edu]
- 12. aksci.com [aksci.com]
An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-2-ol (CAS: 17755-10-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-[1,1'-biphenyl]-2-ol (CAS Number: 17755-10-1), a substituted biphenyl derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document consolidates available physicochemical data, outlines a robust, field-proven synthetic methodology, and delves into the principles of its characterization through modern spectroscopic techniques. Furthermore, it explores the compound's potential reactivity, applications, and pertinent safety considerations based on data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel biphenyl-containing entities.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-methyl-6-phenylphenol, is an aromatic compound featuring a biphenyl core structure with a hydroxyl group and a methyl group on one of the phenyl rings. The strategic placement of these substituents creates a sterically hindered phenolic moiety, which is anticipated to influence its reactivity and biological activity.
The presence of the methyl group ortho to the hydroxyl group and adjacent to the phenyl-phenyl bond introduces significant steric hindrance. This can restrict the rotation around the C-C single bond connecting the two phenyl rings, potentially leading to atropisomerism if the steric barrier is sufficiently high, although this is less common in simple biphenyls without bulky ortho-substituents on both rings.
Below is a summary of its key identifiers and reported physical properties.
| Property | Value | Source(s) |
| CAS Number | 17755-10-1 | [] |
| Molecular Formula | C₁₃H₁₂O | [] |
| Molecular Weight | 184.23 g/mol | [] |
| IUPAC Name | 2-methyl-6-phenylphenol | [] |
| SMILES | CC1=C(C(=CC=C1)C2=CC=CC=C2)O | [] |
| InChI Key | PGJXFACHLLIKFG-UHFFFAOYSA-N | [] |
| Melting Point | 37.5-38.0°C | [2] |
| Boiling Point | 295.5 ± 9.0°C | [2] |
| Density | 1.087 g/cm³ (Predicted) | [] |
| Purity (Typical) | >95% |
Synthesis Methodology: A Palladium-Catalyzed Cross-Coupling Approach
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose, known for its high yields, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acid reagents.[3]
A logical and robust synthetic route to this compound involves the Suzuki coupling of 2-bromo-6-methylphenol with phenylboronic acid. This approach is favored due to the commercial availability of both starting materials and the well-established nature of this transformation.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-6-methylphenol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylphenol (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe. The use of a protic co-solvent like ethanol can aid in the dissolution of the base, while water is often necessary for the transmetalation step.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-bromo-6-methylphenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with water and brine. The aqueous washes remove the inorganic salts and any remaining boronic acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-methylphenol to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The phenyl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties (the methyl-phenol and phenyl groups) on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
-
Aromatic Region (δ 6.8-7.6 ppm): The spectrum will display a series of multiplets corresponding to the eight aromatic protons. The protons on the phenyl ring will likely appear as a complex multiplet centered around δ 7.3-7.6 ppm. The three protons on the substituted ring will be influenced by the hydroxyl and methyl groups. Due to the ortho- and para-directing effects of the hydroxyl group, these protons are expected to be shifted upfield relative to benzene.
-
Methyl Protons (δ ~2.2 ppm): The methyl group protons will appear as a sharp singlet, likely in the range of δ 2.1-2.3 ppm, which is a typical chemical shift for a methyl group attached to an aromatic ring.
-
Hydroxyl Proton (δ ~5.0-6.0 ppm, broad): The phenolic hydroxyl proton will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. It is also exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Thirteen distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-O) will be significantly downfield shifted, likely in the range of δ 150-155 ppm. The carbons ortho and para to the hydroxyl group will be shielded (shifted upfield), while the carbon attached to the methyl group will also show a characteristic shift. The quaternary carbons (those without attached protons) will typically show weaker signals.
-
Methyl Carbon (δ ~20 ppm): The methyl carbon will appear as a single peak in the aliphatic region, expected around δ 20-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (3200-3600 cm⁻¹): A prominent, broad absorption band in this region is characteristic of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[5]
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp peaks in this region are indicative of the C-H bonds on the aromatic rings.[5]
-
C=C Aromatic Ring Stretches (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.[5]
-
C-O Stretch (around 1200 cm⁻¹): A strong absorption band in this region is characteristic of the C-O stretching of the phenolic hydroxyl group.[5]
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 184.23). This peak should be relatively intense due to the stability of the aromatic system.
-
Fragmentation: Common fragmentation pathways for phenols and biphenyls include the loss of a methyl group ([M-15]⁺), loss of a formyl group ([M-29]⁺, from the phenol ring), and cleavage of the biphenyl bond, although the latter is less common due to its strength. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.[6][7]
Reactivity and Potential Applications
Reactivity
The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the aromatic rings.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as etherification, esterification, and O-alkylation. Its acidity allows it to form phenoxide salts with bases. The steric hindrance from the adjacent methyl and phenyl groups may slow the rate of reactions involving the hydroxyl group.
-
Aromatic Rings: The aromatic rings can undergo electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The substitution pattern will be a composite of these effects, with steric hindrance also playing a significant role in determining the position of substitution.
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.
-
Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methyl group can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9] This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, potentially in areas such as anti-inflammatory, anti-cancer, or anti-hypertensive drugs where biphenyl structures are common.[10]
-
Agrochemicals: Similar to its use in pharmaceuticals, the biphenyl core is also found in some pesticides and herbicides. 2-phenylphenol (a related compound) is used as a fungicide.[11] this compound could be explored as a precursor for new crop protection agents.
-
Materials Science: Substituted biphenyls are used in the synthesis of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of this compound could impart unique properties to such materials.
-
Antioxidant Properties: Hindered phenols are well-known for their antioxidant properties.[12] The structure of this compound suggests it may act as a radical scavenger, with potential applications as a stabilizer in polymers or other materials susceptible to oxidative degradation.
Safety and Toxicology
No specific toxicological data for this compound (CAS 17755-10-1) is readily available. However, information on related hydroxylated biphenyls can provide guidance on potential hazards.
Hydroxylated polychlorinated biphenyls (HO-PCBs), which are metabolites of PCBs, have been shown to be toxic.[13][14] In general, hydroxylated biphenyls can exhibit higher toxicity than their parent compounds.[13] Some studies have indicated that hydroxylated biphenyls can have endocrine-disrupting effects and may be cytotoxic.[][15]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable chemical entity with a structural framework that suggests significant potential in diverse scientific fields, particularly in the development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is sparse in the public literature, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. It is hoped that this comprehensive overview will facilitate further research and unlock the full potential of this intriguing molecule.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties [mdpi.com]
- 9. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]
- 15. che.hw.ac.uk [che.hw.ac.uk]
spectroscopic data of 3-Methyl-[1,1'-biphenyl]-2-ol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-[1,1'-biphenyl]-2-ol
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Biphenyl scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. The compound this compound, a substituted phenol derivative of biphenyl, represents a molecule whose utility is intrinsically linked to its precise chemical structure. Its characterization relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Foundational Analysis
To interpret spectroscopic data, one must first understand the molecule's architecture. This compound consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl (-OH) group at the C2 position and a methyl (-CH₃) group at the C3 position. This arrangement creates a unique electronic and steric environment that is directly reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
Proton (¹H) NMR provides information on the chemical environment and connectivity of hydrogen atoms. The electron-donating hydroxyl group and the steric bulk of the second phenyl ring will be the dominant factors influencing the chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR Acquisition
Causality in Protocol: The choice of solvent is critical. While CDCl₃ is common, a hydrogen-bonding solvent like DMSO-d₆ is often superior for observing phenolic -OH protons, as it slows the rate of chemical exchange, resulting in a sharper, more distinct peak.[1]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| OH | 9.0 - 9.5 | Broad singlet | - | 1H |
| H4 | 6.8 - 7.0 | d | J = ~7.5 (ortho) | 1H |
| H5 | 7.0 - 7.2 | t | J = ~7.8 (ortho) | 1H |
| H6 | 6.9 - 7.1 | d | J = ~8.0 (ortho) | 1H |
| H2'/H6' | 7.3 - 7.5 | m | - | 2H |
| H3'/H5' | 7.4 - 7.6 | m | - | 2H |
| H4' | 7.2 - 7.4 | m | - | 1H |
| CH₃ | 2.1 - 2.3 | Singlet | - | 3H |
Interpretation:
-
Phenolic Proton (OH): In DMSO-d₆, the phenolic proton signal is expected to be a broad singlet significantly downfield due to strong hydrogen bonding with the solvent.[1] Its chemical shift is highly dependent on concentration and temperature.[2]
-
Aromatic Protons (H4, H5, H6): These protons on the substituted ring are expected to be in the typical aromatic region but are influenced by the strong electron-donating -OH group, which tends to shift ortho and para protons upfield. However, the complex steric and electronic interactions in the crowded biphenyl system make precise prediction challenging. They will exhibit characteristic ortho coupling (³J) of approximately 7-10 Hz.[3][4]
-
Aromatic Protons (unsubstituted ring): The protons on the C1' to C6' ring will appear as a complex multiplet system between 7.2 and 7.6 ppm, typical for a monosubstituted benzene ring.[5]
-
Methyl Protons (CH₃): The methyl group attached to an aromatic ring is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.2 ppm.
Predicted ¹³C NMR Spectrum
Carbon (¹³C) NMR provides a map of the carbon skeleton. In a standard proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak, making it an excellent tool for confirming the number of unique carbons in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 130 - 135 |
| C2 | 150 - 155 |
| C3 | 125 - 130 |
| C4 | 120 - 125 |
| C5 | 128 - 132 |
| C6 | 118 - 122 |
| C1' | 138 - 142 |
| C2'/C6' | 128 - 130 |
| C3'/C5' | 129 - 131 |
| C4' | 127 - 129 |
| CH₃ | 15 - 20 |
Interpretation:
-
Aromatic Carbons: The 12 aromatic carbons will resonate in the 118-155 ppm range.[6]
-
C2 (Oxygen-bearing): This carbon is the most deshielded aromatic carbon due to the direct attachment of the highly electronegative oxygen atom, placing its signal significantly downfield (~150-155 ppm).[7]
-
Ipso-Carbons (C1, C1'): The carbons at the junction of the two rings (C1 and C1') are quaternary and typically appear in the 130-142 ppm range.[8][9]
-
Methyl Carbon (CH₃): The aliphatic methyl carbon will be the most shielded, appearing far upfield around 15-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. A spectrum is typically collected over 32 scans at a resolution of 4 cm⁻¹.
Table 3: Predicted Characteristic IR Absorptions
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity & Shape |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium, Sharp |
| C=C stretch (aromatic) | 1450 - 1610 | Medium to Strong, Sharp (multiple bands) |
| C-O stretch (phenolic) | 1200 - 1260 | Strong, Sharp |
| C-H out-of-plane bend | 700 - 900 | Strong, Sharp |
Interpretation: The IR spectrum provides a clear fingerprint for this compound.
-
The most diagnostic peak will be the strong, broad O-H stretch centered around 3400 cm⁻¹, characteristic of a hydrogen-bonded phenol.[10][11]
-
The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the coexistence of the phenyl rings and the methyl group.[12]
-
A strong absorption around 1230 cm⁻¹ for the C-O stretch is highly indicative of a phenolic group, distinguishing it from an aliphatic alcohol.[10]
-
Multiple sharp peaks in the 1450-1610 cm⁻¹ region confirm the aromatic C=C bonds.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).
Experimental Protocol: Electron Ionization GC-MS The sample is injected into a Gas Chromatograph (GC) for separation and then introduced into the ion source of a Mass Spectrometer. In the EI source, molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.
Predicted Mass Spectrum:
-
Molecular Formula: C₁₃H₁₂O
-
Exact Mass: 184.0888 Da
-
Nominal Molecular Weight: 184 g/mol
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z Value | Proposed Fragment / Loss | Relative Importance |
| 184 | [M]⁺• (Molecular Ion) | High |
| 169 | [M - CH₃]⁺ | High |
| 156 | [M - CO]⁺• | Significant |
| 155 | [M - HCO]⁺ | Significant |
Interpretation and Fragmentation Pathway: The fragmentation of this compound is expected to be driven by the formation of stable ions.
-
Molecular Ion Peak ([M]⁺• at m/z 184): The presence of aromatic rings leads to a stable molecular ion, which should be clearly visible and likely of high abundance.
-
Loss of a Methyl Radical ([M-15]⁺ at m/z 169): The most favorable initial fragmentation is often the loss of the methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation. This is expected to be the base peak or a very prominent peak in the spectrum.
-
Loss of Carbon Monoxide ([M-28]⁺• at m/z 156): A characteristic fragmentation pathway for phenols is the elimination of a neutral carbon monoxide (CO) molecule following rearrangement, which is a diagnostically useful fragmentation.[11]
Conclusion: A Self-Validating Spectroscopic Profile
The structural confirmation of this compound is achieved not by a single technique, but by the confluence of data from NMR, IR, and MS.
-
MS confirms the correct molecular weight (184 g/mol ) and the presence of a labile methyl group.
-
IR provides definitive evidence for the key functional groups: a hydrogen-bonded phenol (-OH), aromatic rings (C=C, C-H), and an aliphatic methyl group (C-H).
-
¹³C NMR validates the carbon count (13 unique signals) and confirms the presence of a highly deshielded carbon attached to an oxygen.
-
¹H NMR maps the proton environment, confirming the number of aromatic and methyl protons, and their connectivity through spin-spin coupling.
Together, these predicted spectra form a unique and robust fingerprint. Any deviation from this profile would suggest the presence of impurities, an incorrect regioisomer, or an entirely different compound. This guide provides the necessary framework for researchers to confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. reddit.com [reddit.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. Conformational analysis of biphenyls using 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. spectrabase.com [spectrabase.com]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
solubility of 3-Methyl-[1,1'-biphenyl]-2-ol in organic solvents
An In-depth Technical Guide to the Solubility of 3-Methyl-[1,1'-biphenyl]-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a biphenyl derivative, represents a scaffold of significant interest in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its development, from synthesis and purification to formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, rooted in an analysis of its physicochemical properties and the principles of solute-solvent interactions. Furthermore, this guide details a robust experimental protocol for the precise determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that dictates its fate. Poor solubility can lead to a cascade of challenges, including incomplete dissolution, low absorption, and consequently, suboptimal therapeutic outcomes[1]. For biphenyl derivatives like this compound, which are often crystalline solids, understanding their behavior in different solvent systems is essential for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization is crucial for achieving high purity and yield.
-
Formulation Development: The choice of excipients and delivery systems is heavily influenced by the API's solubility.
-
Pharmacokinetic Profiling: Solubility directly impacts the dissolution rate, which in turn affects absorption and overall bioavailability.
This guide serves as a senior application scientist's perspective on approaching the solubility assessment of this compound, blending theoretical predictions with practical experimental design.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2'-Methyl[1,1'-biphenyl]-3-ol | 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol | Biphenyl (Parent Compound) |
| Molecular Formula | C₁₃H₁₂O[2] | C₁₃H₁₂O[3] | C₁₄H₁₄O₂[4] | C₁₂H₁₀[5] |
| Molecular Weight | 184.23 g/mol [6] | 184.23 g/mol [3] | 214.26 g/mol [4] | 154.21 g/mol [5] |
| Melting Point | 37.5-38.0 °C[2][6] | Not available | Not available | 69.2 °C |
| Boiling Point | 295.5 ± 9.0 °C[2][6] | Not available | Not available | 255 °C |
| XLogP3 | ~3.6 (Predicted) | 3.6[3] | 3.5[4] | 3.9 |
| Hydrogen Bond Donor Count | 1 (Phenolic -OH) | 1[3] | 1[4] | 0 |
| Hydrogen Bond Acceptor Count | 1 (Phenolic -O-) | 1[3] | 2[4] | 0 |
XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value suggests lower water solubility and higher solubility in non-polar organic solvents.
The structure of this compound features a bulky, non-polar biphenyl core, which suggests a general preference for non-polar organic solvents[5]. The presence of a hydroxyl group (-OH) introduces a polar, hydrogen-bonding functionality. This phenolic group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar protic solvents. The methyl group (-CH₃) adds to the lipophilicity of the molecule. The predicted XLogP3 value of ~3.6 indicates that the molecule is predominantly lipophilic.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. The polarity of the solvent and its ability to form hydrogen bonds will be the primary drivers of solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | None | High | The non-polar biphenyl core will interact favorably with the non-polar alkane chains of hexane via van der Waals forces[5]. |
| Toluene | Non-polar (Aromatic) | None | High | The aromatic nature of toluene will allow for π-π stacking interactions with the biphenyl rings, in addition to van der Waals forces[5]. |
| Dichloromethane | Polar aprotic | Acceptor | Moderate to High | The dipole moment of dichloromethane can induce dipoles in the biphenyl system, and it can accept a hydrogen bond from the phenolic proton. |
| Ethyl Acetate | Polar aprotic | Acceptor | Moderate | As a polar aprotic solvent with a hydrogen bond acceptor site (carbonyl oxygen), it should effectively solvate the molecule. |
| Acetone | Polar aprotic | Acceptor | Moderate | Similar to ethyl acetate, the carbonyl group can accept a hydrogen bond, and its polarity will aid in dissolving the compound. |
| Isopropanol | Polar protic | Donor & Acceptor | Moderate | The alkyl chain is compatible with the biphenyl core, while the hydroxyl group can engage in hydrogen bonding with the solute's phenolic group. |
| Ethanol | Polar protic | Donor & Acceptor | Moderate | Similar to isopropanol, but its higher polarity may slightly reduce its affinity for the non-polar part of the molecule compared to isopropanol. |
| Methanol | Polar protic | Donor & Acceptor | Low to Moderate | While capable of hydrogen bonding, its high polarity and small size may make it a less effective solvent for the large, lipophilic biphenyl core. |
| Acetonitrile | Polar aprotic | Acceptor | Low to Moderate | Its high polarity and linear structure may not be ideal for solvating the bulky, non-polar biphenyl rings. |
| Water | Very Polar | Donor & Acceptor | Very Low/Insoluble | The high lipophilicity (predicted XLogP3 ~3.6) and large non-polar surface area will lead to very poor solubility in water, as is typical for biphenyls[5]. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the most reliable technique for determining thermodynamic solubility, representing the equilibrium state of a saturated solution[7].
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (purity >98%)
-
HPLC-grade organic solvents
-
Glass vials with screw caps
-
Shaking incubator with temperature control
-
0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 or Biphenyl, 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Vials: Add an excess of solid this compound (e.g., 10-20 mg) to several glass vials. The exact amount is not critical, but there must be visible solid remaining at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. A 24-hour period is often sufficient, but a longer time ensures that equilibrium is reached, especially for poorly soluble compounds.
-
Phase Separation: After the incubation period, remove the vials and allow them to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Sample Preparation for Analysis: Prepare a series of accurate dilutions of the clear filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for biphenyl compounds is a gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid to suppress the ionization of the phenolic group[8]. For example, Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
-
Column: A C18 column is a good starting point, but a Biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions[8][9].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds[10].
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards spanning the expected concentration range of the diluted filtrate samples.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the diluted filtrate samples and determine their concentrations from the calibration curve.
-
Calculate the solubility in the original solvent, accounting for the dilution factors. Express the final solubility in units such as mg/mL or mol/L.
-
Theoretical Basis of Solubility: Solute-Solvent Interactions
The dissolution of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Key intermolecular forces in solubility.
For this compound:
-
In Polar Protic Solvents (e.g., Ethanol): The primary favorable interaction is hydrogen bonding between the phenolic hydroxyl group of the solute and the hydroxyl group of the solvent. Dipole-dipole interactions also contribute. However, the large, non-polar biphenyl core disrupts the strong hydrogen-bonding network of the solvent, which is energetically unfavorable and limits solubility.
-
In Non-Polar Aromatic Solvents (e.g., Toluene): The dominant interactions are van der Waals forces and favorable π-π stacking between the aromatic rings of the solute and the solvent. The absence of a strong solvent-solvent network to disrupt makes dissolution more favorable.
Conclusion and Recommendations
While experimental data for the solubility of this compound is scarce, a thorough analysis of its physicochemical properties allows for reliable predictions of its solubility profile. It is anticipated to be highly soluble in non-polar aromatic and non-polar aliphatic solvents, moderately soluble in polar aprotic and polar protic solvents, and poorly soluble in water.
For drug development professionals, it is strongly recommended to:
-
Experimentally verify the predicted solubility using the detailed shake-flask protocol provided. This will yield precise thermodynamic solubility data essential for all subsequent development stages.
-
Consider the use of co-solvents to enhance solubility in aqueous-based formulations if required.
-
Evaluate the solid-state properties (e.g., polymorphism) of this compound, as different crystalline forms can exhibit different solubilities.
This guide provides the foundational knowledge and a practical framework for a comprehensive understanding and determination of the solubility of this compound, enabling informed decisions in the research and development process.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. This compound - 通用试剂 - 西典实验 [seedior.com]
- 3. 2'-Methyl[1,1'-biphenyl]-3-ol | C13H12O | CID 20099948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol | C14H14O2 | CID 90991467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound [myskinrecipes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
theoretical studies on 3-Methyl-[1,1'-biphenyl]-2-ol
An In-Depth Technical Guide to the Theoretical Study of 3-Methyl-[1,1'-biphenyl]-2-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical framework for the investigation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies and theoretical considerations necessary to elucidate the structural, electronic, and spectroscopic properties of this biphenyl derivative.
Introduction: The Significance of Substituted Biphenyls
Biphenyls and their derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique structural and electronic properties.[1] The introduction of substituents onto the biphenyl scaffold allows for the fine-tuning of these characteristics, influencing everything from conformational dynamics to biological activity. This compound, with its hydroxyl and methyl substitutions, presents an interesting case for theoretical exploration, as these groups are known to significantly impact the molecule's electronic structure and potential for intermolecular interactions.[2][3] Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding these nuances at the molecular level.[4]
Part 1: Foundational Computational Methodology
A robust theoretical investigation of this compound necessitates the use of Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.[4][5] The choice of functional and basis set is critical for obtaining accurate results.
Selecting the Appropriate Level of Theory
For molecules of this nature, the B3LYP hybrid functional is a well-established choice, offering a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.[4][6] This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions to accurately describe the lone pairs of the oxygen atom and polarization functions to account for the anisotropic electron distribution in the aromatic rings.[4][6]
Protocol for Geometric Optimization and Frequency Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is then optimized using the chosen level of theory (B3LYP/6-311++G(d,p)) to find the lowest energy conformation. This process involves iteratively adjusting the atomic coordinates until a stationary point on the potential energy surface is located.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.
Part 2: Conformational Landscape of this compound
The defining structural feature of biphenyls is the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between steric hindrance from ortho substituents and electronic stabilization from π-conjugation across the central C-C bond.[7][8]
The Interplay of Steric and Electronic Effects
In unsubstituted biphenyl, the gas-phase dihedral angle is approximately 44°, a compromise between the planar conformation favored by resonance and the perpendicular conformation that minimizes steric clash between the ortho hydrogens.[9] The presence of a hydroxyl group at the 2-position and a methyl group at the 3-position in this compound will significantly influence this equilibrium. The ortho-hydroxyl group, in particular, will introduce steric repulsion with the adjacent phenyl ring, likely leading to a more twisted conformation compared to unsubstituted biphenyl.[10][11]
Workflow for Potential Energy Surface (PES) Scan
To map the conformational flexibility, a relaxed PES scan is performed by systematically varying the dihedral angle between the two phenyl rings (C2-C1-C1'-C6') while allowing all other geometric parameters to relax.
Caption: Workflow for conformational analysis.
This scan will reveal the rotational energy barriers and identify the most stable conformers. The results can be visualized in a plot of relative energy versus dihedral angle.
Part 3: Electronic Properties and Reactivity
The electronic character of this compound can be dissected through the analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.[3] For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO will likely be distributed across the biphenyl π-system.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[12] In this compound, the most negative potential (red/yellow) is anticipated around the oxygen atom of the hydroxyl group, indicating a region susceptible to electrophilic attack. The hydrogen of the hydroxyl group will exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.
Caption: Interpreting MEP for reactivity.
Part 4: Theoretical Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of this compound.
Vibrational Spectroscopy (IR and Raman)
The vibrational frequencies calculated from the DFT analysis can be used to generate theoretical IR and Raman spectra. These spectra can be compared with experimental data to confirm the molecular structure. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, aiding in the assignment of spectral bands to specific functional groups (e.g., O-H stretch, C-H aromatic stretches, C-C ring vibrations).
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and provide further confirmation of the predicted lowest-energy conformation.
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum.[13] This analysis can provide insights into the electronic transitions occurring within the molecule, typically π → π* transitions in the aromatic system.
| Property | Computational Method | Expected Information |
| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles of the most stable conformer. |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Theoretical IR and Raman spectra for structural confirmation. |
| NMR Chemical Shifts | GIAO-DFT | Predicted ¹H and ¹³C NMR spectra for spectral assignment. |
| Electronic Transitions | TD-DFT | Predicted UV-Vis absorption maxima (λ_max_) and electronic transition character. |
| Electronic Properties | DFT | HOMO-LUMO energies, MEP for reactivity analysis. |
| Table 1: Summary of Theoretical Analyses and Expected Outcomes. |
Conclusion
This guide has outlined a comprehensive theoretical approach for the in-depth study of this compound. By employing a combination of DFT and TD-DFT methods, researchers can gain profound insights into the conformational preferences, electronic structure, reactivity, and spectroscopic signatures of this molecule. The protocols and theoretical considerations presented here provide a robust framework for computational studies that can guide experimental work and accelerate the drug discovery and development process.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory study on the identification of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Topic: Potential Applications of 3-Methyl-[1,1'-biphenyl]-2-ol in Medicinal Chemistry
An In-depth Technical Guide
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide explores the untapped potential of a specific derivative, 3-Methyl-[1,1'-biphenyl]-2-ol (CAS: 17755-10-1). While direct research on this molecule is limited, a comprehensive analysis of its structural features and the extensive bioactivity of related biphenyl-2-ol analogs allows for the rational inference of its therapeutic promise. We postulate that this compound is a prime candidate for investigation as an anti-inflammatory, antimicrobial, antioxidant, and anticancer agent. This document provides the theoretical framework for these hypotheses, detailed experimental protocols for their validation, and proposes pathways for future drug development efforts.
The Biphenyl Scaffold: A Cornerstone of Drug Discovery
The biphenyl moiety, consisting of two connected phenyl rings, is a foundational structural motif in pharmacology.[1] Its unique properties, including conformational flexibility and the ability to engage in various intermolecular interactions, make it a versatile scaffold for designing molecules that can bind to a wide array of biological targets.[2] Biphenyl derivatives have been successfully developed into drugs with a broad spectrum of activities, including anti-inflammatory, antimicrobial, antihypertensive, antiviral, and anticancer effects.[1][3] The functionalization of the biphenyl core is crucial, as the parent molecule is relatively non-reactive; the introduction of active groups like hydroxyls and methyls, as seen in our target compound, is a key strategy for imbuing the scaffold with specific pharmacological activities.[1][2][3]
Profile of the Lead Compound: this compound
This compound is an aromatic alcohol featuring a biphenyl core with a hydroxyl group at the 2-position and a methyl group at the 3-position. These substitutions are critical as they are expected to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| CAS Number | 17755-10-1 | |
| Molecular Formula | C₁₃H₁₂O | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| Appearance | Colorless crystals | [3] (General for biphenyl) |
| Melting Point | 37.5-38.0°C | [4] |
| Boiling Point | 295.5±9.0°C | [4] |
The presence of the hydroxyl group at the 2-position is particularly significant. This feature is shared with 2-phenylphenol (o-phenylphenol), a compound known for its antimicrobial properties.[5] The addition of the methyl group at the 3-position is hypothesized to enhance lipophilicity, potentially improving membrane permeability and target engagement.
Postulated Therapeutic Applications & Mechanistic Rationale
Based on extensive data from structurally analogous compounds, we propose four primary avenues for the therapeutic application of this compound.
Anti-Inflammatory Activity
Rationale: The biphenyl scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs).[6] Numerous studies have demonstrated that biphenyl derivatives can suppress inflammatory responses by inhibiting key enzymes in the inflammatory cascade.[3][7] Specifically, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[8] The structural similarity of our lead compound to known anti-inflammatory biphenyls suggests it may act as a COX inhibitor.
Proposed Mechanism: this compound is hypothesized to inhibit COX-1 and/or COX-2, blocking the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[6][7] The diagram below illustrates this proposed mechanism of action.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. This compound [myskinrecipes.com]
- 5. On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.net [ijpbs.net]
The Biological Versatility of 3-Methyl-[1,1'-biphenyl]-2-ol Derivatives: A Technical Guide for Drug Discovery
Foreword: The Biphenyl Scaffold - A Privileged Motif in Medicinal Chemistry
The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization, has rendered it a "privileged structure" in the realm of drug discovery.[1] This guide delves into the compelling biological activities of a specific subclass: 3-Methyl-[1,1'-biphenyl]-2-ol derivatives. While direct and extensive research on this precise scaffold remains an emerging field, this document will synthesize the current understanding of closely related methylated and hydroxylated biphenyl analogues, providing a robust framework for researchers, scientists, and drug development professionals. We will explore their synthesis, anticancer, antimicrobial, and antioxidant properties, underpinned by detailed experimental protocols and mechanistic insights.
The Anticancer Potential of Substituted Biphenyls: A Tale of Cytotoxicity and Selective Inhibition
Biphenyl derivatives have consistently demonstrated significant potential as anticancer agents.[3][4] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making them attractive candidates for therapeutic development.[3][4]
Cytotoxicity of a 4'-Fluoro-3-methyl Biphenyl Derivative
A notable example highlighting the cytotoxic potential of this class of compounds is the study of novel 1,3,4-oxadiazole derivatives synthesized from a 4'-fluoro-3-methylbiphenyl-4-carbohydrazide core.[5] These compounds were evaluated for their antiproliferative activity against three human carcinoma cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and Caco-2 (colorectal cancer).[5]
Table 1: Cytotoxicity (IC₅₀ in µM) of 1,3,4-Oxadiazole Derivatives of 4'-Fluoro-3-methyl Biphenyl [5]
| Compound | HeLa | HepG2 | Caco-2 |
| 6a | Mild Cytotoxicity | Mild Cytotoxicity | 6.3 |
| 6b | Mild Cytotoxicity | Mild Cytotoxicity | Mild Cytotoxicity |
| 6c | Mild Cytotoxicity | Mild Cytotoxicity | Mild Cytotoxicity |
| 6e | - | - | 4.4 |
| 6f | Mild Cytotoxicity | Mild Cytotoxicity | Mild Cytotoxicity |
| 5-Fluorouracil (Standard) | - | - | - |
Note: "Mild Cytotoxicity" indicates IC₅₀ values higher than the most active compounds. The study highlights that compounds 6a and 6e showed significant cytotoxicity against the Caco-2 cell line, with IC₅₀ values of 6.3 µM and 4.4 µM, respectively.[5]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Hydroxylated biphenyl compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4] For instance, certain hydroxylated biphenyls have been observed to arrest the cell cycle at the G2/M transition phase and induce apoptosis through caspase activation and PARP cleavage.[3][4]
Diagram 1: Generalized Apoptotic Pathway Induced by Biphenyl Derivatives
Caption: Biphenyl derivatives can trigger the intrinsic apoptotic pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
Workflow Diagram 1: MTT Assay Protocol
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Antimicrobial Frontiers: Combating Bacteria and Fungi with Biphenyl Scaffolds
The biphenyl framework is also a promising scaffold for the development of novel antimicrobial agents.[6][7] Derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.[6][8][9]
Spectrum of Activity
Studies on various biphenyl derivatives have demonstrated their potential to inhibit the growth of clinically relevant pathogens. For instance, certain synthetic flavonoids with a biphenyl-like core structure have shown significant activity against Staphylococcus aureus.[9] Other biphenyl derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria.[6][8]
Table 2: Representative Antimicrobial Activity of Biphenyl Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Biphenyl-pyrimidine conjugates | Various cancer cell lines | Anticancer | [10] |
| Hydroxylated Biphenyls | Malignant Melanoma Cells | Anticancer | [3][4] |
| 1,3,4-Oxadiazole derivatives | HeLa, HepG2, Caco-2 | Anticancer | [5] |
| Substituted biphenyls | Drug-resistant bacteria | Antibacterial | [6] |
| Tricyclic Flavonoids | S. aureus, E. faecalis | Antibacterial | [9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram 2: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
The Antioxidant Capacity of Phenolic Biphenyls: Scavenging Free Radicals
The phenolic hydroxyl group is a key pharmacophore responsible for the antioxidant activity of many natural and synthetic compounds.[11][12] Biphenyls containing one or more hydroxyl groups, such as this compound, are expected to exhibit antioxidant properties by donating a hydrogen atom to neutralize free radicals.[11][12]
Mechanisms of Antioxidant Action
Phenolic antioxidants can act through various mechanisms, primarily by scavenging free radicals and chelating metal ions that can catalyze oxidative reactions. The presence of a methyl group on the biphenyl ring can also influence the antioxidant activity by affecting the electron-donating ability of the hydroxyl group.
Diagram 2: Free Radical Scavenging by a Phenolic Biphenyl
Caption: A phenolic biphenyl donates a hydrogen atom to neutralize a free radical.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method to evaluate the free radical scavenging activity of a compound.
Workflow Diagram 3: DPPH Assay Protocol
Caption: Step-by-step procedure for the DPPH antioxidant assay.
Detailed Steps:
-
Sample Preparation: Prepare a series of dilutions of the this compound derivative in a suitable solvent, such as methanol or ethanol.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the sample solution with a freshly prepared solution of DPPH in the same solvent (typically 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against sample concentration.
Synthesis of this compound Derivatives
The synthesis of unsymmetrical biphenyl derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method.[6][10] This reaction involves the coupling of an aryl halide with an aryl boronic acid or ester, catalyzed by a palladium complex.
Diagram 3: General Suzuki-Miyaura Coupling for Biphenyl Synthesis
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
To synthesize this compound derivatives, one could start with a suitably substituted halophenol and a corresponding arylboronic acid. For example, coupling 2-bromo-3-methylphenol with a phenylboronic acid derivative in the presence of a palladium catalyst and a base would yield the desired biphenyl scaffold. Further modifications can then be made to the resulting biphenyl structure to generate a library of derivatives for biological screening.
Future Directions and Concluding Remarks
The biphenyl scaffold, particularly with methyl and hydroxyl substitutions, holds significant promise for the development of novel therapeutic agents. While the current body of research on this compound derivatives is nascent, the data from closely related analogues strongly suggest a high potential for anticancer, antimicrobial, and antioxidant activities.
Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships.
-
Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety.
This technical guide provides a foundational understanding and practical protocols for the exploration of this compound derivatives. By leveraging the principles and methodologies outlined herein, researchers can effectively contribute to the advancement of this promising class of compounds in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biphenyl Scaffolds and the Power of the Suzuki-Miyaura Coupling
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The synthesis of functionalized biphenyls, particularly those with substitution patterns that induce axial chirality or modulate biological activity, is of paramount importance. The target molecule, 3-Methyl-[1,1'-biphenyl]-2-ol, presents a sterically hindered arrangement that requires a robust and selective synthetic methodology.
Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[3][4] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, the use of commercially available and relatively non-toxic organoboron reagents, and the ease of byproduct removal.[5][6] This application note provides a detailed protocol for the synthesis of this compound, leveraging the Suzuki-Miyaura coupling, and offers insights into the rationale behind the selection of reaction parameters to overcome the challenges associated with sterically demanding substrates.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (in this case, 2-bromo-6-methylphenol). This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[7] The reactivity of the aryl halide is generally in the order of I > OTf > Br > Cl.[3][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for the Synthesis of this compound
The successful synthesis of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent to accommodate the sterically hindered nature of the 2-bromo-6-methylphenol substrate.
-
Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[10]
-
Ligand Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands are crucial.[11][12] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional performance in facilitating the coupling of ortho-substituted aryl halides by promoting both the oxidative addition and reductive elimination steps.[10][11][13]
-
Base: The choice of base is critical for the transmetalation step.[8] Strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed in challenging Suzuki couplings.[14] For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be considered.[8]
-
Solvent System: A mixture of an organic solvent and water is typically used.[3] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[3][14] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound from 2-bromo-6-methylphenol and phenylboronic acid.
Figure 2: Reaction scheme for the synthesis of this compound.
Materials and Equipment:
-
2-bromo-6-methylphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-bromo-6-methylphenol | 187.04 | 1.00 g | 5.35 | 1.0 |
| Phenylboronic acid | 121.93 | 0.78 g | 6.42 | 1.2 |
| Pd(OAc)₂ | 224.50 | 24 mg | 0.107 | 0.02 |
| SPhos | 410.51 | 88 mg | 0.214 | 0.04 |
| K₃PO₄ | 212.27 | 2.27 g | 10.7 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-methylphenol (1.00 g, 5.35 mmol), phenylboronic acid (0.78 g, 6.42 mmol), palladium(II) acetate (24 mg, 0.107 mmol), SPhos (88 mg, 0.214 mmol), and potassium phosphate (2.27 g, 10.7 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (20 mL) and deionized water (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
Characterization (Representative Data):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.35 (m, 5H, Ar-H), 7.20 (d, J = 7.6 Hz, 1H, Ar-H), 7.10 (t, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 5.05 (s, 1H, -OH), 2.25 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.8, 138.5, 130.2, 129.8, 129.0, 128.5, 128.0, 127.5, 122.0, 120.5, 16.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₂O [M-H]⁻: 183.08, found 183.08.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst | - Ensure proper inert atmosphere technique to prevent catalyst oxidation. - Use fresh, high-quality palladium precatalyst and ligand. |
| - Insufficiently strong base | - Switch to a stronger base such as Cs₂CO₃. | |
| - Low reaction temperature | - Increase the reaction temperature, monitoring for potential decomposition. | |
| Protodeborylation of boronic acid | - Presence of excess water or acid | - Use anhydrous solvents and ensure the base is of good quality. - A slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for some degradation.[15] |
| Homocoupling of boronic acid | - Presence of oxygen | - Thoroughly degas the solvent and maintain a strict inert atmosphere.[9] |
| Difficult purification | - Co-elution of impurities | - Optimize the solvent system for column chromatography. - Consider recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Conclusion
The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of sterically hindered biphenyls like this compound. By carefully selecting a robust catalyst system, such as Pd(OAc)₂ with the bulky and electron-rich SPhos ligand, and optimizing the base and solvent conditions, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers in organic synthesis and drug development to access this important class of molecules.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Significance of Substituted Biphenyls and a Classic Synthetic Approach
An Application Guide to the Synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol via Grignard Reaction Chemistry
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The specific substitution pattern on the biphenyl rings dictates the molecule's conformation and, consequently, its biological activity or material properties. The synthesis of unsymmetrical biaryls, such as this compound, is therefore of significant interest to researchers in drug development.
While modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings are powerful tools for C-C bond formation, the Grignard reaction remains a fundamental and highly effective method.[1][2][3] First discovered by Victor Grignard in 1900, this organometallic reaction provides a robust pathway for creating carbon-carbon bonds.[4][5][6] This guide details a protocol for synthesizing this compound using a nickel-catalyzed cross-coupling of a Grignard reagent with an aryl halide, a variant known as the Kumada coupling.[7][8][9] This method is advantageous due to the direct use of economical Grignard reagents.[9]
Reaction Overview and Mechanism
The synthesis is a multi-step process beginning with the formation of the Grignard reagent, phenylmagnesium bromide. This reagent then acts as a nucleophile in a nickel-catalyzed cross-coupling reaction with a protected form of 2-bromo-6-methylphenol. A final deprotection step yields the target molecule.
Overall Synthetic Scheme:
-
Grignard Reagent Formation: Bromobenzene + Mg → Phenylmagnesium bromide
-
Kumada Cross-Coupling: Phenylmagnesium bromide + 2-Bromo-6-methylanisole → 2-Methoxy-3-methyl-[1,1'-biphenyl]
-
Deprotection: 2-Methoxy-3-methyl-[1,1'-biphenyl] → this compound
Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) is a complex redox reaction that occurs on the surface of the magnesium metal.[10] It is thought to proceed through radical intermediates.[10][11] The magnesium atom inserts itself into the carbon-halogen bond of an aryl halide, in this case, bromobenzene.[11] The resulting organomagnesium compound effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent carbanion-like nucleophile.[12]
Mechanism of Kumada Cross-Coupling
The Kumada coupling follows a catalytic cycle involving a nickel catalyst.[8][13]
-
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-6-methylanisole.
-
Transmetalation: The phenyl group from the Grignard reagent is transferred to the nickel center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated, forming the biphenyl C-C bond and regenerating the Ni(0) catalyst.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Detailed Experimental Protocol
This protocol is divided into three main stages: preparation of the phenylmagnesium bromide Grignard reagent, the nickel-catalyzed cross-coupling reaction, and the final work-up and purification.
Part 1: Preparation of Phenylmagnesium Bromide
Critical Consideration: Grignard reactions are extremely sensitive to protic solvents like water and alcohols.[14][15][16][17][18] All glassware must be rigorously dried, and anhydrous solvents must be used.
Table 1: Reagents and Materials for Grignard Reagent Formation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Iodine | 253.81 | 1 small crystal | - |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 60 mL | - |
| Three-neck round-bottom flask | 250 mL | 1 | - |
| Reflux condenser | - | 1 | - |
| Pressure-equalizing dropping funnel | 125 mL | 1 | - |
| Glass stopper & magnetic stir bar | - | 1 each | - |
| Heating mantle & Nitrogen inlet | - | 1 each | - |
Procedure:
-
Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under a stream of nitrogen or oven-dry at 120 °C for several hours and assemble while hot.[6][14][17][19] Allow to cool to room temperature under a positive pressure of nitrogen.
-
Magnesium Activation: Place the magnesium turnings into the cooled flask. Add a single crystal of iodine. The iodine serves to chemically etch the passivating magnesium oxide layer on the turnings, exposing fresh, reactive magnesium.[6][12][14][20]
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5-10 mL of the bromobenzene/ether solution to the flask containing the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution. If the reaction does not start, gently warm the flask with a heating mantle or crush some of the magnesium turnings with a dry glass rod.[6] An ice-water bath should be kept nearby to control the reaction if it becomes too vigorous.[14][21]
-
Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady reflux.[7] The formation of the Grignard reagent is an exothermic process.[21][22]
-
Completion: After the addition is complete, use the remaining 20 mL of anhydrous ether to rinse the dropping funnel, adding the rinse to the reaction flask. Gently reflux the mixture using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[23][24]
-
Cooling: After the reflux period, remove the heating mantle and allow the dark grey-brown solution of phenylmagnesium bromide to cool to room temperature.
Part 2: Kumada Cross-Coupling
Table 2: Reagents and Materials for Cross-Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Phenylmagnesium bromide solution (from Part 1) | ~181.31 | ~60 mL solution | ~0.10 |
| 2-Bromo-6-methylanisole | 201.06 | 18.1 g | 0.09 |
| Nickel(II) acetylacetonate [Ni(acac)₂] | 256.91 | 0.23 g | 0.0009 (1 mol%) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
Catalyst & Substrate Addition: In a separate, dry 500 mL three-neck flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the 2-bromo-6-methylanisole and Ni(acac)₂ in 100 mL of anhydrous THF.
-
Grignard Addition: Cool the substrate/catalyst mixture in an ice-water bath. Slowly add the prepared phenylmagnesium bromide solution from Part 1 to this mixture via a cannula or a dropping funnel over 30-45 minutes. Maintain a temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Part 3: Work-up, Deprotection, and Purification
Procedure:
-
Quenching: Carefully cool the reaction flask in an ice bath. Slowly and cautiously add 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted Grignard reagent.[23] Alternatively, a dilute acid such as 1 M HCl can be used.[6][25] This step is exothermic and may release flammable gases. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methoxy-3-methyl-[1,1'-biphenyl].
-
Demethylation (Deprotection): This step involves strong Lewis acids and must be handled with extreme care. Dissolve the crude product in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and slowly add boron tribromide (BBr₃, 1.1 equivalents) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Final Work-up: Carefully quench the deprotection reaction by slowly adding it to an ice-water mixture. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with saturated sodium bicarbonate solution, water, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The final crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.[26][27][28][29] A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene, which can typically be separated during chromatography.[5][6][30]
Caption: Overall experimental workflow for the synthesis.
Safety and Troubleshooting
Table 3: Hazard Identification and Mitigation
| Hazard | Risk | Mitigation Measures |
| Diethyl Ether / THF | Highly flammable, volatile, can form explosive peroxides.[14] | Work in a certified chemical fume hood. Ensure no open flames or spark sources are present. Use freshly opened cans of anhydrous solvent. |
| Grignard Reagent | Corrosive, pyrophoric potential, reacts violently with water.[22] | Handle under an inert atmosphere (N₂ or Ar). Wear appropriate PPE, including a flame-resistant lab coat and gloves.[21][22] Do not work alone.[21][22] |
| Exothermic Reaction | Runaway reaction, solvent boiling, fire.[21][22][31] | Add reagents slowly and with adequate cooling (ice bath). Ensure the reaction flask is appropriately sized (no more than 50-60% full).[21] Have a larger cooling bath ready. |
| Boron Tribromide (BBr₃) | Highly corrosive, toxic, reacts violently with water. | Handle in a fume hood with extreme caution. Use a syringe for transfer. Wear acid-resistant gloves and a face shield. |
Troubleshooting:
-
Reaction Fails to Initiate: The primary cause is often wet glassware or solvents, or inactive magnesium. Re-dry all equipment. If magnesium is the issue, try crushing a few turnings with a glass rod under the ether solution to expose a fresh surface.[6]
-
Low Yield: Can result from premature quenching of the Grignard reagent by moisture or atmospheric CO₂. Ensure the system is kept under a positive pressure of inert gas. Another cause is the formation of the biphenyl side product, which is favored at higher temperatures.[5] Careful temperature control during the addition is crucial.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britthipple.com [britthipple.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. leah4sci.com [leah4sci.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. quora.com [quora.com]
- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. bohr.winthrop.edu [bohr.winthrop.edu]
- 21. acs.org [acs.org]
- 22. dchas.org [dchas.org]
- 23. prepchem.com [prepchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. researchgate.net [researchgate.net]
- 26. studylib.net [studylib.net]
- 27. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 29. homework.study.com [homework.study.com]
- 30. cerritos.edu [cerritos.edu]
- 31. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 3-Methyl-[1,1'-biphenyl]-2-ol via Automated Flash Column Chromatography
Abstract
This application note presents a detailed and robust protocol for the purification of 3-Methyl-[1,1'-biphenyl]-2-ol, a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1] Crude reaction mixtures containing this compound often include unreacted starting materials, non-polar biphenyl byproducts, and other polar impurities. Achieving high purity is critical for downstream applications. This guide details a systematic approach using normal-phase flash column chromatography, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. The protocol is designed for researchers, scientists, and drug development professionals to reliably obtain the target compound with greater than 98% purity.
Introduction and Separation Principles
This compound is a moderately polar aromatic compound due to the presence of a hydroxyl (-OH) group. Its purification is effectively achieved using normal-phase chromatography, a technique that separates compounds based on polarity.[2][3]
The core principle of this separation relies on the differential partitioning of components between a polar stationary phase and a non-polar mobile phase.[4][5][6]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and a slightly more polar modifier like ethyl acetate, is used to carry the sample through the column.[7][8]
During the separation process, molecules in the crude mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[2]
-
Polar Compounds: Impurities with higher polarity than the target compound will interact strongly with the silica gel, causing them to move slowly down the column.
-
Non-Polar Compounds: Byproducts like unsubstituted biphenyl will have minimal affinity for the polar silica, traveling quickly through the column with the non-polar mobile phase.
-
Target Compound: this compound, with its intermediate polarity, will elute between the non-polar and highly polar impurities, allowing for its effective isolation.
The choice of solvent system is paramount for successful separation.[9] Thin-Layer Chromatography (TLC) serves as an indispensable tool for rapidly determining the optimal mobile phase composition before committing to the larger-scale column separation.[9][10]
Pre-Purification: Method Development with TLC
Before performing column chromatography, it is essential to identify a solvent system that provides good separation of the target compound from its impurities. The ideal solvent system will result in a Retention Factor (Rf) of 0.25-0.40 for the desired compound.[2] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.
2.1. Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated using the following formula:
Rf = (Distance traveled by the sample spot) / (Distance traveled by the solvent front) [11][13][14]
A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar stationary phase and moves a shorter distance up the plate.[15]
2.2. Protocol for TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[15]
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. The spot should be small and concentrated for best results.[14][15]
-
Development: Place the TLC plate in a sealed developing chamber containing a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[10] The chamber should be saturated with solvent vapors, which can be aided by placing a piece of filter paper inside.[15]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[10][15] Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Optimization: Run several TLC plates with varying solvent system polarities (see Table 1) to find the optimal Rf value for the target compound.
| Eluent Composition (Ethyl Acetate in Hexane) | Observed Rf of Target Compound | Interpretation & Next Step |
| 5% (1:19 v/v) | ~0.15 | Polarity is too low. Compound is sticking to the silica. Increase eluent polarity. |
| 10% (1:9 v/v) | ~0.30 | Optimal for separation. Good resolution from baseline and solvent front. |
| 15% (~1:6 v/v) | ~0.50 | Polarity is too high. Compound moves too quickly, risking co-elution with less polar impurities. |
| 20% (1:4 v/v) | ~0.70 | Polarity is much too high. Poor separation will occur. Decrease eluent polarity. |
| Table 1: Example TLC Optimization for this compound. |
Protocol: Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system but can be adapted for traditional gravity columns. The optimal solvent system determined by TLC was 10% Ethyl Acetate in Hexane .
3.1. Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Crude Sample | This compound reaction mixture |
| Solvent A | Hexane (HPLC Grade) |
| Solvent B | Ethyl Acetate (HPLC Grade) |
| Adsorbent for Loading | Celite® or additional Silica Gel |
| Equipment | Automated Flash Chromatography System, Rotary Evaporator |
Table 2: List of required materials for purification.
3.2. Step-by-Step Purification Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the sample weight of an inert adsorbent like Celite® or silica gel.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This technique prevents solvent-related band broadening at the start of the purification.
-
-
Column Setup and Equilibration:
-
Select an appropriately sized silica gel column based on the sample mass (a 40 g column is suitable for a 1.0 g sample).
-
Install the column on the flash system.
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase (e.g., 100% Hexane or a very low % of Ethyl Acetate) until the baseline is stable.
-
-
Sample Loading:
-
Transfer the prepared dry-loaded sample into a solid-load cartridge.
-
Attach the cartridge to the flash chromatography system.
-
-
Elution and Fraction Collection:
-
Begin the elution process. An isocratic elution with the optimized solvent system (10% Ethyl Acetate in Hexane) is often sufficient if TLC shows good separation. For more complex mixtures, a shallow gradient can be employed (e.g., 0% to 15% Ethyl Acetate over 10 CV).
-
Monitor the elution using the system's UV detector. This compound, being aromatic, will be UV active.
-
Collect fractions as peaks are detected. The system will typically separate the eluent into tubes based on the UV chromatogram.
-
-
Post-Run Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot the crude mixture, the target compound standard (if available), and aliquots from the collected fractions on the same plate.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using techniques such as NMR, HPLC, or melting point analysis. The reported melting point is 37.5-38.0°C.[1]
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system polarity. | Re-optimize the eluent using TLC.[2] Ensure the Rf is in the 0.25-0.40 range. |
| Column was overloaded with sample. | Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica weight. | |
| Cracked Column Bed | Improperly packed column (if manual). | Use a slurry packing method to ensure a uniform, homogenous column bed.[4] |
| Rapid change in solvent polarity. | Use a gradual gradient or ensure solvents are well-mixed before isocratic elution. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high (fast) or too low (slow). | Adjust the mobile phase composition based on TLC results.[9] A higher percentage of ethyl acetate increases polarity and elution speed. |
| Broad or Tailing Peaks | Sample is not dissolving well on the column. | Use the dry loading technique described in the protocol. |
| Acidic or basic nature of the compound or silica. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
Table 3: Common issues and solutions in column chromatography.
Conclusion
The protocol described provides a systematic and reliable method for purifying this compound to a high degree of purity using flash column chromatography. By first optimizing the separation conditions with Thin-Layer Chromatography, researchers can efficiently translate the method to a larger scale, saving time and solvent. This approach ensures the isolation of a high-quality product suitable for the stringent requirements of pharmaceutical synthesis and materials science research.
References
- 1. This compound [myskinrecipes.com]
- 2. columbia.edu [columbia.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. silicycle.com [silicycle.com]
- 11. Khan Academy [khanacademy.org]
- 12. studymind.co.uk [studymind.co.uk]
- 13. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
A Comprehensive Guide to the Recrystallization of 3-Methyl-[1,1'-biphenyl]-2-ol
An Application Note from the Senior Application Scientist
Introduction
3-Methyl-[1,1'-biphenyl]-2-ol is a biphenyl derivative of significant interest in synthetic organic chemistry. Its structure serves as a valuable intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals[1]. As with any high-value chemical intermediate, achieving high purity is paramount to ensure the success of subsequent synthetic steps and the quality of the final product.
Recrystallization is a powerful and widely-used purification technique for solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature[2]. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on developing and executing a robust recrystallization protocol for this compound. We will move beyond a simple recipe, explaining the rationale behind solvent selection and providing a systematic approach to optimizing the purification process.
Physicochemical Properties & Purification Rationale
Understanding the molecule's structure is fundamental to designing an effective purification strategy. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | |
| Molecular Weight | 184.23 g/mol | [1] |
| Melting Point | 37.5 - 38.0 °C | [1] |
| Appearance | Solid | - |
| CAS Number | 17755-10-1 | [1] |
The structure consists of a non-polar biphenyl backbone, which dictates solubility in organic solvents. The phenolic hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the methyl (-CH₃) group slightly increases the lipophilic character. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective for recrystallization. The relatively low melting point requires careful temperature control during the drying phase to prevent the purified solid from melting.
The Principle of Recrystallization
The success of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[2][3]. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).
Caption: A generalized workflow for solid purification via recrystallization.
Protocol: Systematic Solvent Selection
The most critical step in developing a recrystallization procedure is selecting the appropriate solvent[3]. A trial-and-error approach on a small scale is the most reliable method.
Objective: To identify a solvent or solvent pair that meets the criteria for effective recrystallization of this compound.
Materials:
-
Crude this compound
-
Test tubes (13x100 mm) and rack
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)
Procedure:
-
Place approximately 20-30 mg of the crude solid into several labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage[3].
-
If the compound is insoluble at room temperature, heat the test tube in a water bath while adding more solvent dropwise until the solid just dissolves. Be sure to use the minimum amount of hot solvent necessary.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record your observations in a table similar to the one below. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, resulting in a high yield of crystals upon cooling.
Data Recording Table for Solvent Screening:
| Solvent | Solubility at 25°C | Solubility in Hot Solvent | Crystal Formation upon Cooling | Estimated Yield & Quality |
| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Good |
| Heptane | Insoluble | Sparingly Soluble | - | Poor Solvent |
| Toluene | Soluble | Very Soluble | No/Poor | Poor Solvent |
| Water | Insoluble | Insoluble | - | Poor Solvent |
| Ethanol/Water | Sparingly Soluble | Soluble | Yes, dense crystals | Excellent (Proposed) |
This table is an example; results should be determined experimentally.
For biphenyl derivatives, an alcohol/water mixture is often effective[4]. Based on the structure of this compound, an ethanol/water system is a highly promising candidate. Ethanol will dissolve the organic backbone, and the addition of water as an anti-solvent will decrease the compound's solubility, inducing crystallization.
Detailed Recrystallization Protocol: Ethanol/Water System
This protocol describes the purification of this compound on a laboratory scale using a pre-determined optimal solvent system.
Caption: Step-by-step workflow for the proposed recrystallization protocol.
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the primary solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid with swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of Celite or a fluted filter paper in a pre-heated powder funnel situated over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel quickly to remove the impurities.
-
Induce Saturation: Heat the anti-solvent (water) to near boiling. Add the hot water dropwise to the hot ethanol solution while swirling until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarify Solution: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2].
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Carefully transfer the crystals to a watch glass. Dry the product under vacuum at a temperature below its melting point (<35°C) until a constant weight is achieved.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Lower the boiling point by using a different solvent or a vacuum. / Add slightly more hot solvent before cooling. |
| No Crystals Form | Too much solvent was used. / The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and attempt cooling again. / Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. / Add a seed crystal of the pure compound. |
| Low Recovery | Compound has significant solubility in cold solvent. / Incomplete crystallization. / Premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath. / Use a more optimal solvent system. / Ensure filtration apparatus is pre-heated to prevent clogging. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal (Norit) to the hot solution before the hot filtration step. Use sparingly as it can adsorb the desired product as well. |
Purity Assessment
The efficacy of the recrystallization should be validated by analytical methods.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range that matches the literature value (37.5-38.0 °C)[1]. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, obtain ¹H NMR, ¹³C NMR, or IR spectra and compare them against a reference standard.
References
Application Notes & Protocols: 3-Methyl-[1,1'-biphenyl]-2-ol as a Versatile Scaffold for High-Performance Ligands in Catalysis
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic use of the 3-Methyl-[1,1'-biphenyl]-2-ol scaffold in the synthesis of advanced phosphine ligands for palladium-catalyzed cross-coupling reactions. While not typically employed as a ligand in its native form, its rigid biphenyl backbone and reactive hydroxyl and methyl functional groups make it an exemplary precursor for a class of ligands that have revolutionized modern synthetic chemistry.
Introduction: The Biphenyl Scaffold - A Pillar of Modern Catalysis
The biphenyl moiety is a privileged structure in the design of ligands for transition metal catalysis.[1][2] Its steric bulk and the ability to tune its electronic properties through substitution are key to its success.[1] Ligands derived from biphenyl scaffolds, particularly dialkylbiaryl phosphines, have proven indispensable in challenging cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][3][4] These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[5]
This compound (CAS 17755-10-1) represents an ideal starting point for the synthesis of custom phosphine ligands. The hydroxyl group provides a reactive handle for the introduction of a phosphine moiety, while the methyl group and the inherent atropisomerism of substituted biphenyls can be exploited to create a specific chiral environment around the metal center, which is essential for asymmetric catalysis.[6][7][8][9][10]
Ligand Synthesis: From Biphenyl Precursor to a High-Performance Phosphine Ligand
The conversion of this compound into a phosphine ligand is a critical step in harnessing its catalytic potential. A common strategy involves the phosphorylation of the hydroxyl group. Below is a representative, generalized protocol for the synthesis of a dialkylbiaryl phosphine ligand from a biphenyl alcohol precursor.
Workflow for Ligand Synthesis
Caption: Generalized workflow for the synthesis of a phosphine ligand from a biphenyl alcohol precursor.
Protocol: Synthesis of a Representative Dialkylbiaryl Phosphine Ligand
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Activation of the Hydroxyl Group:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable base such as triethylamine (1.2 eq).
-
Slowly add triflic anhydride (1.1 eq) or another activating agent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the biphenyl triflate.
-
-
Phosphorylation:
-
In a flame-dried flask, combine the biphenyl triflate (1.0 eq), a secondary phosphine oxide (e.g., dicyclohexylphosphine oxide, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a base such as cesium carbonate (2.0 eq) and anhydrous toluene.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to obtain the phosphine oxide.
-
-
Reduction to the Phosphine Ligand:
-
Dissolve the phosphine oxide (1.0 eq) in anhydrous toluene.
-
Add a reducing agent such as trichlorosilane (3.0-5.0 eq) at 0 °C.
-
Allow the reaction to stir at room temperature, then heat to 80-100 °C for 4-8 hours.
-
Carefully quench the reaction with saturated sodium bicarbonate solution at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting phosphine ligand should be stored under an inert atmosphere.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
Ligands derived from the this compound scaffold are expected to show high efficacy in palladium-catalyzed cross-coupling reactions due to their structural similarity to well-established Buchwald-type ligands.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[4][11] The use of bulky, electron-rich dialkylbiaryl phosphine ligands is crucial for the efficient coupling of a wide range of substrates, including sterically hindered and electron-deficient partners.[12][13]
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 3-Methyl-[1,1'-biphenyl]-2-ol
<
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Methyl-[1,1'-biphenyl]-2-ol. The described methodology is crucial for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound. The method is designed to be specific, accurate, and precise, ensuring confidence in the purity determination of bulk drug substances and intermediates. This document provides a comprehensive guide, from the foundational principles of the separation to the detailed experimental protocol and method validation in accordance with international guidelines.
Introduction: The Rationale for Purity Assessment
This compound is a biphenyl derivative with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such compounds is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Therefore, a well-defined and validated analytical method is essential for ensuring the quality and consistency of this compound.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[1][2][3][4] Its versatility and high resolution make it the method of choice for purity analysis in the pharmaceutical industry. This application note leverages the principles of RP-HPLC to develop a method tailored to the physicochemical properties of this compound.
Method Principles and Chromatographic Conditions
The separation is based on the hydrophobic interactions of the analyte with a nonpolar stationary phase and its partitioning with a polar mobile phase.[2][3] By employing a gradient elution, a broad range of potential impurities with varying polarities can be effectively separated from the main analyte peak.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention, which is well-suited for the nonpolar nature of the biphenyl ring system in this compound. The silica particles are chemically derivatized with C18 chains, creating a hydrophobic surface.[5]
-
Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and is miscible with water.[2] A small amount of acid, such as phosphoric acid or formic acid, is added to the mobile phase to control the pH and ensure the reproducibility of the retention time of the phenolic hydroxyl group in the analyte.
-
Detection: Ultraviolet (UV) detection is employed, as the biphenyl chromophore in this compound exhibits strong absorbance in the UV region. The detection wavelength is optimized to maximize the signal-to-noise ratio for both the main component and potential impurities.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent in the mobile phase is increased over time, is utilized. This approach allows for the efficient elution of both early-eluting polar impurities and late-eluting nonpolar impurities, ensuring a comprehensive purity profile within a reasonable analysis time.
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocol
This section provides a step-by-step guide for the purity assessment of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
Purge the system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[6][7][8][9] This ensures that the system is operating correctly and can produce reliable results.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
Calculate the system suitability parameters from the chromatograms of the standard solution.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
After the system suitability criteria are met, inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area normalization method.[10][11][12][13] This method assumes that all components in the sample have a similar response factor at the detection wavelength.
Calculation:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Assessment:
Caption: Workflow of the HPLC purity assessment method.
Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[14][15][16][17][18] The following validation parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of the blank, the sample, and the sample spiked with known impurities.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of solutions of the this compound reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration) should be prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Typical Linearity Data:
| Concentration (µg/mL) | Peak Area |
| 250 | 1250000 |
| 400 | 2000000 |
| 500 | 2500000 |
| 600 | 3000000 |
| 750 | 3750000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy can be assessed by performing recovery studies on a sample spiked with known amounts of the analyte.
Typical Accuracy Data:
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0 |
| 100% | 25.0 | 25.1 | 100.4 |
| 120% | 30.0 | 29.7 | 99.0 |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate analyses of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
Acceptance Criteria for Precision:
| Precision Level | %RSD of Purity |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Logical Relationship of Method Validation Parameters:
Caption: Interrelation of key HPLC method validation parameters.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in both research and industrial settings. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reproducible data for the purity determination of this important chemical compound.
References
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. youtube.com [youtube.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. fda.gov [fda.gov]
Optimizing the Gas Chromatography-Mass Spectrometry Analysis of 3-Methyl-[1,1'-biphenyl]-2-ol Through Chemical Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
The quantitative analysis of substituted phenolic compounds such as 3-Methyl-[1,1'-biphenyl]-2-ol is critical in pharmaceutical development, environmental monitoring, and metabolomics. However, direct analysis by gas chromatography (GC) is hampered by the polar nature of the phenolic hydroxyl group, which leads to poor chromatographic performance, including peak tailing and potential thermal degradation. This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. We present detailed, field-proven protocols for silylation and acylation, explaining the causality behind experimental choices and providing a framework for robust and reproducible analysis by GC-Mass Spectrometry (GC-MS).
The Rationale for Derivatization: Addressing Analytical Challenges
Direct injection of this compound into a GC system is often problematic. The primary obstacle is the presence of the polar hydroxyl (-OH) group. This functional group can engage in strong intermolecular hydrogen bonding, which significantly decreases the analyte's volatility, making it unsuitable for GC analysis without modification.[1][2] Furthermore, the active hydrogen is prone to interacting with active sites on the GC column and liner, resulting in undesirable chromatographic effects such as broad, tailing peaks and reduced sensitivity.[3] Derivatization addresses these issues by chemically modifying the hydroxyl group to create a new compound that is more amenable to GC analysis.
The core objectives of derivatizing this compound are:
-
Increase Volatility: By replacing the polar -OH group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, increasing the analyte's vapor pressure.[1][3][4]
-
Improve Thermal Stability: The resulting derivatives are typically more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[5][6]
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing the limits of detection and quantification.[1]
Strategic Selection of a Derivatization Method
The choice of derivatization reagent for this compound must account for the steric hindrance around the hydroxyl group, which is positioned ortho to a methyl group and adjacent to a bulky biphenyl system. The three primary strategies are silylation, acylation, and alkylation.
| Strategy | Reagents | Mechanism | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Replaces active hydrogen with a trimethylsilyl (TMS) group. | Highly reactive, even with hindered phenols; volatile by-products that elute early.[7] | Extremely sensitive to moisture; requires anhydrous conditions.[3][4][8][9] |
| Acylation | Acetic Anhydride, TFAA, PFAA, HFBA | Introduces an acyl group to form an ester. | Derivatives are very stable; less sensitive to moisture than silylation.[3] | Can produce non-volatile, acidic by-products requiring a work-up step.[3][10] |
| Alkylation | PFBBr, Diazomethane | Adds an alkyl or benzyl group to form an ether. | PFBBr derivatives are ideal for highly sensitive analysis using an Electron Capture Detector (ECD).[3][11] | Reactions can be slower and may require more stringent conditions.[3] Diazomethane is toxic and explosive.[11] |
For this compound, silylation is often the preferred method due to the high reactivity of modern silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can overcome the steric hindrance.[12] The addition of 1% trimethylchlorosilane (TMCS) as a catalyst is highly recommended to drive the reaction to completion for hindered phenols.[2][4]
Experimental Workflow and Protocols
A robust analytical workflow is essential for reproducible results. The process involves meticulous sample preparation, precise execution of the derivatization reaction, and optimized GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol details the conversion of this compound to its corresponding trimethylsilyl (TMS) ether. The reaction must be performed under strict anhydrous conditions.
Causality: BSTFA is a powerful silylating agent. The trifluoroacetamide leaving group is highly volatile, minimizing chromatographic interference. TMCS acts as a catalyst, enhancing the reactivity of BSTFA, which is crucial for derivatizing the sterically hindered hydroxyl group of the analyte.[2][13]
Caption: Silylation reaction of a generic phenol with BSTFA.
Materials:
-
Dried sample extract or standard of this compound
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine or anhydrous acetone
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample extract containing the analyte is completely dry.[5] If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Any residual moisture will consume the silylating reagent and inhibit the reaction.[4][9]
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetone to the dried residue in the reaction vial to dissolve the analyte.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of the silylating reagent to the analyte is recommended to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30-60 minutes.[4][5] Reaction time may need optimization; completeness can be checked by injecting aliquots at different time points until the product peak area maximizes.
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the formation of an acetate ester derivative, a robust and stable alternative to the TMS ether.
Causality: Acetic anhydride reacts with the phenolic hydroxyl group in the presence of a base catalyst (pyridine) to form a stable ester. This method is less susceptible to trace amounts of water but requires a post-reaction work-up to remove the acetic acid by-product and excess reagent, which could otherwise interfere with the analysis.
Caption: Acylation reaction of a generic phenol.
Materials:
-
Dried sample extract or standard
-
Acetic Anhydride
-
Anhydrous Pyridine (as catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., hexane or ethyl acetate)
-
Reaction vials, heating block, vortex mixer
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the dried sample residue in 100 µL of anhydrous pyridine in a reaction vial.
-
Reagent Addition: Add 200 µL of acetic anhydride to the vial.[4]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 15-30 minutes to ensure complete derivatization.[4]
-
Work-up and Extraction: a. After cooling to room temperature, carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. b. Add 1 mL of hexane or ethyl acetate and vortex vigorously for 1 minute to extract the acetylated derivative. c. Allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a clean GC vial for analysis.
GC-MS Analysis and Data Interpretation
Optimized GC-MS parameters are crucial for the successful separation and detection of the derivatized analyte. The following are suggested starting parameters that should be optimized for your specific instrument and application.
| Parameter | Suggested Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized compounds. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivative without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides optimal efficiency and is inert. |
| Oven Program | Start at 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min. | This is a starting point; the ramp rate should be optimized to ensure separation from matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode is used for enhanced sensitivity in quantitative analysis. |
Expected Mass Spectra:
-
TMS Derivative: The mass spectrum of the silylated this compound is expected to show a prominent molecular ion (M+) and a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]+).[12]
-
Acetate Derivative: The acetate derivative will show a molecular ion and characteristic fragmentation patterns related to the ester group.
Conclusion
Chemical derivatization is an indispensable technique for the reliable GC-MS analysis of this compound. Silylation with BSTFA and TMCS offers a highly effective and rapid method, provided that stringent anhydrous conditions are maintained. Acylation presents a robust and stable alternative. By converting the polar phenol into a more volatile and thermally stable derivative, these protocols enable the generation of sharp, symmetrical chromatographic peaks, leading to significantly improved sensitivity, resolution, and quantitative accuracy. The successful implementation of these methods will empower researchers to achieve high-quality, reproducible data in their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. benchchem.com [benchchem.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.blog [phenomenex.blog]
Application Notes and Protocols for 3-Methyl-[1,1'-biphenyl]-2-ol in Organic Semiconductor Research
An In-depth Technical Guide
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Biphenyl Derivative
The biphenyl moiety is a foundational structural element in a multitude of functional organic materials, prized for its rigid, planar scaffold that facilitates intermolecular electronic interactions and charge transport.[1] While numerous biphenyl derivatives have been successfully integrated into high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the specific compound 3-Methyl-[1,1'-biphenyl]-2-ol remains a largely unexplored candidate in the realm of organic electronics. Its molecular structure, featuring a hydroxyl group and a methyl group on one of the phenyl rings, suggests the potential for unique intermolecular interactions, solubility characteristics, and electronic properties that could be harnessed for novel semiconductor applications.
This guide provides a comprehensive framework for the investigation of this compound as a prospective organic semiconductor. We will detail protocols for its synthesis and purification, a critical step for achieving optimal electronic performance. Furthermore, we will outline a systematic approach to characterizing its fundamental properties and fabricating prototype organic field-effect transistors (OFETs) to evaluate its charge transport capabilities. This document is intended to serve as a roadmap for researchers seeking to explore the potential of this and similar under-investigated small molecules in the ever-evolving landscape of organic electronics.
PART 1: Material Synthesis and Purification
The quality of the active semiconductor material is paramount to the performance of any organic electronic device. Trace impurities can act as charge traps, severely limiting charge carrier mobility. Therefore, a robust synthetic route followed by rigorous purification is the essential first step in evaluating this compound.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] A plausible and efficient route to synthesize this compound is via the Suzuki coupling of 2-bromo-6-methylphenol with phenylboronic acid.
Reaction Scheme:
Caption: Proposed Suzuki coupling synthesis route.
Detailed Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-methylphenol (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio), followed by the addition of a base, typically an aqueous solution of potassium carbonate (2 M, 2 equivalents).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Initial Purification: Remove the solvent under reduced pressure to obtain the crude product. This crude material can be further purified by column chromatography on silica gel.
Purification Protocol: Gradient Sublimation
For semiconductor-grade purity, which is often greater than 99.9%, a final purification step of gradient sublimation is highly recommended. This technique separates materials based on their different sublimation temperatures under high vacuum.
Experimental Workflow:
Caption: Workflow for purification by gradient sublimation.
Step-by-Step Methodology:
-
Place the crude or column-purified this compound into a quartz sublimation tube.
-
Insert the tube into a tube furnace with multiple heating zones to create a temperature gradient.
-
Evacuate the system to a high vacuum (e.g., < 10⁻⁵ Torr).
-
Slowly heat the source zone containing the material to its sublimation temperature.
-
The material will sublime and travel down the tube, with impurities of different volatilities condensing at different temperature zones.
-
The highly purified material will deposit as crystals in a specific, cooler zone of the tube.
-
After cooling the system, carefully collect the crystalline product in an inert atmosphere (e.g., a glovebox).
PART 2: Physicochemical and Electronic Characterization
A thorough characterization of the purified material is essential to understand its potential as an organic semiconductor.
Material Properties and Characterization Techniques
| Property to Measure | Technique | Purpose |
| Purity and Structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the chemical structure and assess purity after synthesis and sublimation. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature, which indicates the upper limit for device processing temperatures. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | To identify melting and glass transition temperatures, which are important for thin-film deposition and morphology. |
| Optical Properties | UV-Visible Spectroscopy, Photoluminescence (PL) Spectroscopy | To determine the optical bandgap and study the emissive properties of the material. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for charge injection and device architecture design. |
Protocol for Determining HOMO/LUMO Levels via Cyclic Voltammetry:
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the purified this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) standard under the same conditions to use as an internal reference.
-
Measurement: Scan the potential to measure the onset of the first oxidation potential (E_ox) and, if accessible, the first reduction potential (E_red).
-
Calculation:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
PART 3: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
The most direct way to evaluate the charge-transporting properties of a new organic semiconductor is to fabricate and test an OFET.[4] A bottom-gate, top-contact (BGTC) architecture is a common and reliable choice for initial screening.[5][6]
OFET Fabrication Protocol
Workflow Diagram:
Caption: Bottom-gate, top-contact OFET fabrication workflow.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm) as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.[4]
-
Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
-
Active Layer Deposition:
-
Solution-Processing (Spin-Coating):
-
Dissolve the purified this compound in a suitable organic solvent (e.g., toluene or chlorobenzene) to form a solution (e.g., 5-10 mg/mL).
-
Deposit the solution onto the treated substrate and spin-coat at a specific speed (e.g., 2000 rpm) to form a thin film.
-
Anneal the film on a hotplate at a temperature below the material's decomposition or melting point to remove residual solvent and potentially improve film crystallinity.
-
-
Vapor-Phase Deposition (Thermal Evaporation):
-
Place the purified material in a crucible in a high-vacuum thermal evaporator.
-
Deposit a thin film (e.g., 30-50 nm) of the organic semiconductor onto the substrate at a controlled rate (e.g., 0.1-0.2 Å/s).
-
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask to define the channel length (L) and width (W), thermally evaporate metal contacts (e.g., 50 nm of Gold) on top of the organic semiconductor layer. Gold is often used for p-type semiconductors due to its high work function, which facilitates hole injection.
-
Electrical Characterization
The fabricated OFETs should be characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
Key Performance Metrics:
-
Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers move through the semiconductor. It is typically calculated from the transfer characteristics in the saturation regime using the following equation: I_D = (W/2L) * μ * C_i * (V_G - V_th)² [5] where I_D is the drain current, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_th is the threshold voltage.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to turn on.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency of the transistor.
Expected Performance and Interpretation:
Given the biphenyl core, this compound is likely to be a p-type semiconductor (hole-transporting). The presence of the hydroxyl group may influence intermolecular hydrogen bonding, potentially affecting the molecular packing and, consequently, the charge carrier mobility. The methyl group can enhance solubility in organic solvents, making it more amenable to solution-based processing techniques.
PART 4: Future Outlook and Potential Applications
Based on the initial characterization, the potential applications of this compound can be further explored.
-
In OLEDs: If the material exhibits a wide bandgap and suitable HOMO/LUMO levels, it could be investigated as a host material for phosphorescent or fluorescent emitters in the emissive layer of an OLED.[1][7] Its function would be to facilitate charge transport and energy transfer to the guest emitter molecules.
-
In Organic Photovoltaics (OPVs): While less likely to be a primary donor or acceptor material, it could potentially be used as an interfacial layer to modify electrode work functions or to control the morphology of the bulk heterojunction active layer.[8]
Conclusion
This compound represents an intriguing, yet under-explored, molecular scaffold for organic semiconductor research. While direct applications are not yet documented in the literature, its structural similarity to known functional materials suggests that it warrants investigation. The protocols outlined in this guide provide a systematic and scientifically rigorous pathway for its synthesis, purification, and comprehensive characterization. By following this framework, researchers can effectively evaluate its potential and determine its place within the expanding library of organic electronic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-[1,1'-biphenyl]-3-ol | 106912-94-1 | Benchchem [benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10 | TCI AMERICA [tcichemicals.com]
- 6. High Crystalline Organic Transistors [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol using the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we understand the nuances and challenges that can arise during this sterically hindered coupling and aim to provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to form this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this specific transformation are common and often stem from a combination of steric hindrance and potential side reactions. The primary areas to scrutinize are:
-
Catalyst and Ligand Choice: The steric bulk around the reaction center necessitates a carefully selected palladium catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may prove inefficient.[1]
-
Base Selection: The nature and strength of the base are critical for activating the boronic acid without promoting unwanted side reactions.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time must be finely tuned to balance reaction rate with the stability of the reagents and catalyst.
-
Reagent Quality: The purity and stability of your aryl halide and boronic acid are paramount. Degradation of the boronic acid is a frequent cause of yield loss.[3]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
A2: Homocoupling is often indicative of the presence of Pd(II) species and oxygen in the reaction mixture.[4] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture. Purging with an inert gas like argon or nitrogen is crucial to prevent oxidation of the Pd(0) catalyst.[3]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[4]
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q3: Protodeboronation of my boronic acid seems to be a major issue. What strategies can I employ to mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially with electron-deficient or sterically hindered boronic acids.[3][5] Consider the following:
-
Choice of Base: A weaker base, such as K₂CO₃ or K₃PO₄, is often preferred over strong bases like NaOH or KOtBu, which can accelerate protodeboronation.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition.[3][6] These esters often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[3]
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: Low or No Conversion of Starting Materials
When faced with poor conversion, a systematic evaluation of the catalytic system and reaction conditions is necessary.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inefficient Catalyst/Ligand System | The synthesis of this compound involves coupling ortho-substituted reactants, leading to significant steric hindrance. This steric clash can inhibit the reductive elimination step, which is the final C-C bond-forming step in the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate this step.[7][8] | Switch to a more appropriate catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for sterically demanding couplings.[9] A pre-catalyst system like a palladacycle bearing an NHC ligand can also be highly effective.[10] |
| Catalyst Deactivation | The active Pd(0) catalyst is susceptible to oxidation by residual oxygen, which can lead to the formation of inactive palladium black.[11] Impurities in reagents or solvents, such as sulfur or phosphorus compounds not intended as ligands, can also poison the catalyst.[11] | Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Ar or N₂).[3] Use high-purity, anhydrous solvents and reagents. |
| Inappropriate Base | The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[12] An unsuitable base may not effectively activate the boronic acid or may be poorly soluble in the reaction medium. | Screen a variety of bases. For sterically hindered couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[9] The choice of base is often solvent-dependent.[2] |
| Low Reactivity of Aryl Halide | The strength of the carbon-halogen bond influences the rate of oxidative addition, the first step in the catalytic cycle. The general reactivity trend is I > Br > OTf >> Cl.[12] Aryl chlorides are particularly challenging and require highly active catalyst systems.[11] | If possible, use the corresponding aryl bromide or iodide instead of the aryl chloride for higher reactivity. If an aryl chloride must be used, employ a catalyst system specifically designed for these less reactive substrates, often involving bulky, electron-rich ligands.[13] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected products points to competing reaction pathways that need to be suppressed.
Potential Causes & Solutions:
| Side Product | Mechanism | Mitigation Strategy |
| Homocoupled Biaryl (from Boronic Acid) | This typically arises from the reaction of two boronic acid molecules, often promoted by Pd(II) species and oxygen.[4] | 1. Rigorous Degassing: Purge the reaction mixture and solvents with an inert gas to remove oxygen.[3] 2. Use Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the need for in-situ reduction of a Pd(II) precursor.[4] |
| Phenol (from Aryl Halide) | Hydroxylation of the aryl halide can occur, particularly if using a strong hydroxide base at elevated temperatures. | Avoid strong hydroxide bases like NaOH or KOH. Opt for carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[2] |
| Protodeboronated Arene | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by aqueous basic conditions and elevated temperatures, especially with electron-deficient or sterically hindered boronic acids.[5] | 1. Use Milder Bases: Employ bases like K₃PO₄ or even KF.[2][13] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol, MIDA).[3] 3. Minimize Water Content: Use anhydrous solvents, although a small amount of water is often necessary for the Suzuki reaction.[12] 4. Lower Reaction Temperature: If possible, reduce the reaction temperature. |
Experimental Protocols & Methodologies
General Protocol for Optimizing the Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific quantities and conditions should be adjusted based on the troubleshooting guide above.
Materials:
-
Aryl Halide (e.g., 2-bromo-6-methylphenol) (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling Side Products in the Synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol
Prepared by the Office of Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol and related biaryl compounds. Homocoupling is a persistent and yield-limiting side reaction in many cross-coupling methodologies. This document provides in-depth, troubleshooting-oriented guidance to help you diagnose, mitigate, and prevent the formation of these undesirable byproducts.
Section 1: Frequently Asked Questions - Understanding the Homocoupling Challenge
Q1: What exactly is "homocoupling" in the context of synthesizing this compound?
Homocoupling is a competing side reaction where two identical molecules couple with each other instead of the intended cross-coupling between two different reactants.[1] In a typical Suzuki-Miyaura synthesis of this compound, you are trying to couple an aryl halide (e.g., 2-bromo-3-methylphenol) with an arylboronic acid (e.g., phenylboronic acid). Homocoupling can result in two primary side products:
-
Biphenyl: Formed from the coupling of two molecules of phenylboronic acid.
-
Symmetrical dihydroxy-dimethyl-biphenyl: Formed from the coupling of two molecules of 2-bromo-3-methylphenol.
Of these, the homocoupling of the boronic acid to form biphenyl is often the most prevalent and can be difficult to separate from the desired product due to similar physical properties.[2] This side reaction consumes your reagents, reduces the yield of the target molecule, and significantly complicates downstream purification.[1]
Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?
There are two well-established pathways that lead to the undesired homocoupling of boronic acids in Suzuki-Miyaura reactions:
-
Pd(II)-Mediated Stoichiometric Coupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the Pd(II) must first be reduced in situ to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which produces one molecule of the biaryl byproduct and one atom of Pd(0).[3] This pathway is stoichiometric with respect to the Pd(II) that gets reduced this way and occurs before the main catalytic cycle even begins.
-
Oxygen-Promoted Oxidative Coupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[3][4] Oxygen can react with Pd(0) species to form palladium-peroxo complexes. These oxidized palladium species can then mediate the catalytic dimerization of the boronic acid, running in a separate, undesirable catalytic cycle that competes with the desired cross-coupling pathway.[5] Rigorous exclusion of oxygen is therefore critical.[6]
Q3: How can I reliably detect and quantify homocoupling byproducts during my experiment?
Accurate monitoring is key to effective troubleshooting. A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick method for qualitative monitoring. The homocoupled biphenyl product will typically have a different Rf value than your desired product and starting materials. However, co-elution is possible, so this should be used for initial progress checks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful techniques for both detecting and quantifying volatile byproducts.[7] It provides excellent separation and allows for the unambiguous identification of the homocoupled product by its mass spectrum. You can determine the relative ratio of desired product to byproduct by comparing peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for non-volatile or thermally sensitive compounds. It offers high sensitivity and specificity for identifying and quantifying all components in the reaction mixture.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After crude workup, ¹H NMR can be used to estimate the ratio of products by comparing the integrals of characteristic peaks for the desired biaryl and the symmetrical homocoupled byproduct.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses the most common issue encountered in this synthesis: excessive formation of the boronic acid homocoupling product (biphenyl).
Problem: My reaction shows high conversion of starting materials, but analysis (GC-MS, NMR) reveals a significant percentage of biphenyl byproduct, lowering the isolated yield of this compound.
This is a classic scenario where the rate of the undesired homocoupling pathway is competitive with the desired cross-coupling pathway. The following troubleshooting steps, presented in order of impact, will help you optimize the reaction to favor the formation of your target molecule.
Solution A: Implement Rigorous Anaerobic Conditions
Causality: As discussed in Q2, oxygen is a primary catalyst for the homocoupling of boronic acids.[3][4][5] Standard inerting procedures like maintaining a simple nitrogen or argon balloon are often insufficient to remove all dissolved oxygen from the solvents and reagents.
Corrective Action: Employ a robust degassing technique. A subsurface sparge, where a stream of inert gas is bubbled directly through the solvent for an extended period, is highly effective at removing dissolved oxygen.[6][9]
Workflow for Anaerobic Reaction Setup
Caption: Workflow for establishing rigorous anaerobic conditions.
Solution B: Re-evaluate Your Palladium Source and Ligand
Causality: The choice of catalyst and ligand directly influences the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10] Promoting rapid reductive elimination is key to minimizing side reactions.
-
Use a Modern Precatalyst: Avoid using simple Pd(II) salts like Pd(OAc)₂ with separate ligands when possible. These can promote initial homocoupling during their reduction to Pd(0).[3] Instead, use well-defined, air-stable Pd(II) precatalysts like Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3). These are engineered for clean and rapid in situ generation of the active monoligated Pd(0) species, minimizing the window for side reactions.[11]
-
Select a Bulky, Electron-Rich Ligand: The ligand's properties are paramount. Bulky, electron-rich phosphine ligands are known to accelerate the final, product-forming reductive elimination step.[10] This is the crucial step that outcompetes pathways leading to homocoupling. For sterically hindered couplings like the one required for this compound, ligands from the Buchwald family are highly recommended.
Data Table: Ligand Selection Guide
| Ligand | Structure Type | Key Characteristics | Impact on Homocoupling |
| PPh₃ (Triphenylphosphine) | Basic Phosphine | Low steric bulk, moderate electron donor. | Prone to catalyst decomposition and often allows significant homocoupling. |
| SPhos | Buchwald-type Biarylphosphine | Very bulky and electron-rich. | Excellent for promoting reductive elimination; significantly suppresses homocoupling.[12] |
| RuPhos | Buchwald-type Biarylphosphine | High steric bulk, highly electron-donating. | Known to inhibit undesirable pathways in challenging couplings.[13] |
| XPhos | Buchwald-type Biarylphosphine | Extremely bulky and electron-rich. | Often the ligand of choice for difficult couplings, providing high rates and selectivity. |
Solution C: Optimize Base and Solvent Conditions
Causality: The base activates the boronic acid for the transmetalation step, and its strength can influence reaction kinetics.[5][10] The solvent affects the solubility of all species and can influence the stability of catalytic intermediates.
-
Base: While a strong base is needed, an excessively strong base or poor choice can lead to degradation. For phenolic substrates, inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices, providing a good balance of reactivity while minimizing side reactions.[14][15]
-
Solvent: Aprotic polar solvents are often used. 1,4-Dioxane or Toluene are common choices. Sometimes, the addition of a small amount of water can be beneficial, but care must be taken as it can also promote protodeboronation (hydrolysis of the boronic acid).
Solution D: Consider a Chemical Additive
Causality: If homocoupling persists despite the above optimizations, it may be due to lingering Pd(II) species that were not efficiently reduced to Pd(0).
Corrective Action: The addition of a mild reducing agent can "clean up" these residual Pd(II) ions without interfering with the main catalytic cycle.
-
Potassium Formate (HCO₂K): This has been shown to be an effective additive for suppressing homocoupling.[6] It is thought to selectively reduce free Pd(II) in the reaction mixture, thereby preventing it from participating in the stoichiometric homocoupling of the boronic acid.[9] A typical loading would be 1.2-1.5 equivalents.
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the two primary off-cycle pathways that lead to boronic acid homocoupling. Your goal is to optimize conditions to maximize the rate of the inner cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. hovione.com [hovione.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 14. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Grignard Reactions for Sterically Hindered Biphenyls
Welcome to the Technical Support Center for Grignard reactions targeting the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-carbon bonds between bulky aromatic systems. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step solutions. Our goal is to empower you to overcome experimental hurdles and achieve successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction for a sterically hindered biphenyl synthesis fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is one of the most frequent challenges, especially with sterically hindered aryl halides. The primary culprits are often an inactive magnesium surface and the presence of moisture.[1][2][3]
-
The Problem of the Passive Oxide Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which acts as a barrier, preventing the aryl halide from reaching the reactive metal surface.[2][4] With bulky substrates, which are inherently less reactive, overcoming this barrier is critical.
-
Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][5][6] This necessitates rigorously dry glassware, solvents, and reagents.
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents:
-
Flame-dry all glassware under a vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen).[1]
-
Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, but must be properly dried.[7] Consider using solvents with higher boiling points like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which can sometimes improve reaction initiation and are considered greener alternatives.[8][9]
-
-
Magnesium Activation - A Critical Step:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can mechanically abrade the MgO layer, exposing fresh metal.[10] Crushing the magnesium turnings with a glass rod in situ (with caution) can also be effective.[4][5]
-
Chemical Activation: This is often the most reliable approach.
-
| Activator | Mechanism of Action | Protocol | Considerations |
| **Iodine (I₂) ** | A crystal of iodine reacts with Mg to form MgI₂, which etches the MgO layer.[1][2] | Add a single small crystal of iodine to the dry magnesium turnings. Gentle warming can sublime the iodine, increasing surface contact.[1][11] The disappearance of the purple vapor indicates activation.[1] | Simple and effective, but can lead to iodinated byproducts in some cases.[1] |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface.[1][11] | Add a few drops of DBE to the magnesium suspension. The evolution of bubbles (ethylene) is a clear sign of activation.[2] | Very effective, and the byproducts are volatile. This is often referred to as the "entrainment method".[11][12] |
| Diisobutylaluminum Hydride (DIBAL-H) | A powerful reducing agent that can activate the Mg surface at lower temperatures and also acts as a scavenger for residual water.[1][13] | Add a catalytic amount of DIBAL-H solution to the magnesium suspension.[1] | Highly effective but pyrophoric, requiring careful handling under inert conditions.[1] |
Workflow for Reaction Initiation:
Caption: Troubleshooting workflow for initiating a Grignard reaction.
Q2: My reaction initiated, but the yield of the sterically hindered biphenyl is very low. What are the likely side reactions, and how can I suppress them?
A2: Low yields in these reactions are commonly due to competing side reactions, which are exacerbated by steric hindrance. The primary culprits are homo-coupling (Wurtz-type reaction) and quenching of the Grignard reagent.
-
Homo-coupling (Wurtz Reaction): This is a significant issue where two molecules of the aryl halide couple to form a symmetrical biphenyl, or the Grignard reagent couples with the starting aryl halide.[5][14] This is particularly favored at higher local concentrations of the aryl halide and at elevated temperatures.
Ar-X + Mg → Ar-MgX Ar-MgX + Ar-X → Ar-Ar + MgX₂
-
Protonolysis (Quenching): As mentioned, any acidic protons in the system will quench the Grignard reagent, converting it back to the corresponding arene.
Ar-MgX + H₂O → Ar-H + Mg(OH)X
Strategies to Improve Yield:
-
Slow and Controlled Addition: Add the solution of the aryl halide dropwise to the activated magnesium suspension.[1][3] This maintains a low concentration of the aryl halide, minimizing the rate of homo-coupling relative to Grignard formation.
-
Temperature Management: While some heat may be required for initiation, avoid excessive temperatures during the reaction.[5] High temperatures can accelerate side reactions. Maintain a gentle reflux if necessary, but avoid vigorous boiling.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome.
-
Halide Choice: The reactivity of aryl halides follows the trend I > Br > Cl.[3] If you are using a less reactive aryl chloride and facing issues, switching to the corresponding bromide may improve the rate of Grignard formation and overall yield.
Q3: I am observing a significant amount of a symmetrical biphenyl byproduct. How can I distinguish it from my desired unsymmetrical biphenyl and purify my product?
A3: The formation of a symmetrical biphenyl (Ar-Ar) from homo-coupling is a common impurity.[4][5][16]
Identification and Purification:
-
Chromatography: Thin Layer Chromatography (TLC) is a quick method to check for the presence of the byproduct. The symmetrical biphenyl is typically less polar than the desired, often more functionalized, unsymmetrical product. Column chromatography is the most effective method for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) will usually elute the less polar homo-coupled byproduct first.
-
Trituration: If the desired product is a solid, trituration can be an effective purification technique.[5] This involves washing the crude solid product with a solvent in which the impurity is soluble, but the desired product is not. For biphenyl impurities, a non-polar solvent like petroleum ether or hexanes is often effective.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.
Q4: Are there alternative strategies if the Grignard reaction consistently fails for my highly hindered system?
A4: Yes, when steric hindrance is extreme, other cross-coupling reactions may offer a more viable route.
-
Kumada Coupling: This is a powerful alternative that directly utilizes a Grignard reagent but couples it with an organic halide using a nickel or palladium catalyst.[17][18] This reaction is often highly efficient for the synthesis of biaryls, including sterically hindered ones.[19] The catalytic nature of the reaction can often overcome the high activation energy associated with uncatalyzed Grignard cross-coupling.
Ar-MgX + Ar'-X --[Pd or Ni catalyst]--> Ar-Ar' + MgX₂
Logical Flow for Method Selection:
Caption: Decision tree for synthesizing hindered biphenyls.
Experimental Protocols
Protocol 1: General Procedure for Grignard Formation with a Sterically Hindered Aryl Bromide
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapor is observed. Continue warming until the color dissipates, indicating the activation of the magnesium surface.[1][11] Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF (or 2-MeTHF) via a syringe to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of the sterically hindered aryl bromide (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Observation: Watch for signs of reaction initiation, such as gentle bubbling from the magnesium surface, a noticeable exotherm, or the mixture turning cloudy and gray/brown.[2][3]
-
Reaction: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting dark, cloudy solution is your Grignard reagent, ready for reaction with the second aryl halide (in the case of a cross-coupling) or other electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-[1,1'-biphenyl]-2-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered biaryl. We will focus primarily on the Suzuki-Miyaura cross-coupling reaction, the most prevalent method for this transformation, addressing common challenges and providing actionable solutions based on established chemical principles and field-proven insights.
The synthesis of ortho-substituted biaryls like this compound is a non-trivial task. The proximity of the methyl and hydroxyl groups to the coupling site introduces significant steric hindrance, which can impede key steps in the catalytic cycle, leading to low yields and the formation of undesirable byproducts. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Product Yield with Starting Materials Consumed
Q: My TLC/LC-MS analysis shows that my starting materials (e.g., 2-bromo-3-methylphenol and phenylboronic acid) are consumed, but I see little to no desired product. What are the likely side reactions?
A: When starting materials are consumed without forming the target product, several side reactions are likely culprits. The most common are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form biphenyl. It is often promoted by the presence of oxygen or an overly active catalyst system.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom to form benzene.[1] This is often facilitated by aqueous basic conditions, especially at elevated temperatures.[2]
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form 3-methylphenol. This can occur under certain catalytic conditions.[1]
Solutions:
-
Ensure Rigorous Inert Atmosphere: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[3][4] Maintain a positive pressure of inert gas throughout the reaction.
-
Modify the Base: If protodeboronation is suspected, consider switching to a milder or non-aqueous base. Potassium fluoride (KF) or cesium carbonate (Cs2CO3) can be effective alternatives to stronger bases like K2CO3 or K3PO4 in aqueous media.[2]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for losses due to side reactions and drive the desired cross-coupling to completion.[4]
-
Lower Reaction Temperature: High temperatures can accelerate side reactions. If possible, screen lower temperatures (e.g., 80 °C instead of 100 °C) to see if the ratio of product to byproduct improves, though this may require longer reaction times.[5]
Problem: Low or No Reaction Conversion (Starting Materials Unchanged)
Q: My reaction has run for several hours, but analysis shows primarily unreacted starting materials. What is causing the catalyst inactivity?
A: A stalled reaction points to a problem with the catalyst's activity or the fundamental reaction conditions being unsuitable for this sterically demanding coupling.
-
Catalyst Decomposition: The palladium catalyst, particularly the active Pd(0) species, can be sensitive to oxygen, leading to the formation of inactive palladium black.[1]
-
Inappropriate Ligand: The synthesis of tetra-ortho-substituted biaryls (counting the substituents on both rings) is challenging.[6][7] The ligand's steric and electronic properties are critical. A ligand that is not bulky or electron-donating enough may fail to promote the difficult oxidative addition or reductive elimination steps.
-
Poor Solubility: One or more of your reagents (starting materials, base) may not be sufficiently soluble in the chosen solvent system, preventing them from participating in the catalytic cycle.[2]
Solutions:
-
Catalyst & Ligand Screening: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be sluggish.[3] A screening of more robust catalyst systems is recommended.
-
Use Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) are specifically designed to facilitate difficult couplings by accelerating both oxidative addition and reductive elimination.[7]
-
Try Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., Buchwald palladacycle pre-catalysts) can ensure a more consistent generation of the active Pd(0) species in solution.
-
-
Optimize the Solvent System:
-
If solubility is an issue, consider alternative solvents. Common choices include 1,4-dioxane, toluene, or dimethoxyethane (DME), often with a small amount of water to dissolve the base.[8][9]
-
For particularly insoluble substrates, a higher boiling point solvent like DMF might be necessary, though it can be harder to remove.[2]
-
-
Perform a Catalyst Activity Test: To confirm your catalyst batch is active, run a control reaction with a simpler, known-to-work substrate pair (e.g., 4-bromoanisole and phenylboronic acid) under your proposed conditions. If this reaction works, the issue lies with the specific substrates of your target synthesis.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
2-Bromo-3-methylphenol (1.0 eq)
-
Phenylboronic acid (1.3 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylphenol, phenylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times to remove all oxygen.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Stir the mixture vigorously.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of degassed dioxane, and add this solution to the main reaction flask via syringe. This step should be done under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Table 1: Example Optimization Parameters for Suzuki Couplings
This table summarizes common conditions that can be varied during optimization. Yields are illustrative and highly substrate-dependent.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 100 | 30-60% |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 70-90% |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (3) | THF/H₂O | 80 | 75-95% |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DME/H₂O | 90 | 65-85% |
Diagrams: Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, highlighting the role of the palladium catalyst.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Methyl-[1,1'-biphenyl]-2-ol
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol. Designed for researchers and drug development professionals, this document offers structured, experience-driven advice to streamline your purification workflow and enhance final product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a dark, oily solid. What are the likely impurities and how should I begin purification?
A1: A dark, oily appearance in the crude product typically points to the presence of residual palladium catalyst (often appearing as "palladium black"), polymeric materials, and potentially high-boiling point organic byproducts.[1] The initial step is a preliminary workup to remove the most significant impurities before proceeding to more refined techniques.
The choice of initial workup depends on the results of a preliminary Thin-Layer Chromatography (TLC) analysis.
Caption: Initial troubleshooting workflow for crude product.
Protocol: Removal of Palladium Black [2]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Preparation of Filtration Pad: Prepare a short plug of Celite® or silica gel in a Büchner funnel or a fritted glass funnel over a clean filter flask.
-
Filtration: Pass the dissolved crude mixture through the pad. The fine black particles of palladium will be trapped by the filtration medium.[2]
-
Washing: Wash the pad with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate in vacuo to obtain the crude product, now free of insoluble palladium.
This initial filtration is a simple and effective method for removing heterogeneous catalyst residues that can interfere with subsequent purification steps.[2]
Q2: TLC analysis shows multiple spots. How can I remove unreacted starting materials like 2-bromo-6-methylphenol and phenylboronic acid?
A2: The presence of a phenolic hydroxyl group on your target molecule, this compound, makes it acidic. This property is key to separating it from non-acidic or weakly acidic impurities using a pH-dependent liquid-liquid extraction.[3][4][5] Unreacted aryl halides are neutral, while boronic acids are weakly acidic. A carefully chosen basic wash can selectively extract your phenolic product into the aqueous phase.
Underlying Principle: Acid-Base Extraction The phenolic proton of this compound can be removed by a base (like NaOH or Na₂CO₃) to form a water-soluble sodium phenoxide salt. Neutral organic impurities (e.g., the aryl halide starting material, homocoupled biphenyl) will remain in the organic layer. Phenylboronic acid is also acidic but may be separated based on pKa differences or subsequent purification steps.
Caption: Workflow for purification via acid-base extraction.
Protocol: Liquid-Liquid Extraction for Phenolic Compounds [3][6]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or 3M HCl until the pH is acidic (pH ~2), causing the purified phenol to precipitate out as a solid or oil.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product oils out, extract it back into a fresh portion of organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
This technique is highly effective for removing non-polar and neutral impurities.[4][7]
Q3: I suspect homocoupled byproducts (e.g., biphenyl or 3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diol) are present. How do I separate them?
A3: Homocoupled byproducts are common in Suzuki coupling reactions and are often structurally similar to the desired product, making them difficult to remove by simple extraction or recrystallization.[1][8] Flash column chromatography is the most effective method for separating these closely related compounds.[2]
Principle of Chromatography Separation is achieved based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly. This compound, with its polar hydroxyl group, will be more retained on silica than the non-polar biphenyl homocoupling byproduct.
Table 1: Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase suitable for separating compounds with different polarities.[3] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. This allows non-polar impurities like biphenyl to elute first, followed by your more polar product. |
| Monitoring | TLC (UV visualization) | Use the same solvent system to monitor fractions and identify those containing the pure product. |
Protocol: Flash Column Chromatography
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This generally leads to better separation than loading the sample as a solution ("wet loading").
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 100% Hexanes or 99:1 Hexanes:EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with low polarity. Collect fractions and monitor them by TLC.
-
Gradient: Gradually increase the percentage of the more polar solvent (Ethyl Acetate) to elute the compounds. The non-polar biphenyl will elute first, followed by your target this compound. The diol byproduct, being very polar, will elute last or may remain on the column.
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Q4: My final product is pure by TLC, but has a low/broad melting point and a slight off-white color. What is the final polishing step?
A4: A low or broad melting point is a classic indicator of residual impurities, even if they are not visible by TLC. Recrystallization is an excellent final purification step to improve crystalline structure and remove trace impurities, leading to a sharp melting point and improved color.[9]
Principle of Recrystallization The technique relies on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").[9][10]
Selecting a Recrystallization Solvent The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For biphenyl-type compounds, a mixed solvent system often works well.
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Methanol/Water | The product dissolves well in hot methanol. Water is then added as an "anti-solvent" to decrease solubility and induce crystallization upon cooling.[10][11] |
| Toluene/Hexanes | Toluene is a good solvent for aromatic compounds. Hexanes can be added as the anti-solvent. |
| Ethanol/Water | Similar to methanol/water, this is a common and effective choice for moderately polar compounds.[11] |
Protocol: Two-Solvent Recrystallization (e.g., Methanol/Water) [12]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the primary solvent (methanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Induce Saturation: While the solution is still hot, add the anti-solvent (water) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a drop or two of the primary solvent (methanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly under vacuum.
After recrystallization, verify the purity by taking a melting point and comparing it to the literature value.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. homework.study.com [homework.study.com]
- 11. reddit.com [reddit.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
stability issues of 3-Methyl-[1,1'-biphenyl]-2-ol under acidic/basic conditions
Welcome to the Technical Support Center for 3-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address the challenges you may face.
Structure of this compound
Caption: Chemical Structure of this compound.
Section 1: General Stability & Handling
Q1: What are the primary stability concerns for this compound?
A1: this compound is a substituted phenol. Its stability is primarily influenced by the phenolic hydroxyl (-OH) group. While generally stable under neutral, anhydrous conditions, it is susceptible to degradation under the following circumstances:
-
Basic/Alkaline Conditions: The phenolic proton is acidic and is readily removed by bases to form a phenoxide anion. This anion is highly susceptible to oxidation.
-
Oxidative Conditions: The electron-rich phenol ring is prone to oxidation, a process that is significantly accelerated in the presence of base, metal ions, or oxidizing agents (e.g., peroxides).[1]
-
Photostability: Like many aromatic compounds, extended exposure to high-intensity UV light can lead to photodegradation.[2] For the parent compound, 2-phenylphenol, irradiation can form products like phenylhydroquinone and phenylbenzoquinone.[3]
The biphenyl structure itself is relatively robust, but the activating hydroxyl and methyl groups make the substituted ring the primary site of reactivity.
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure long-term stability and prevent degradation, proper storage and handling are critical.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect it from light by using an amber vial or storing it in a dark location. It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5]
-
Handling: When preparing solutions, especially under basic conditions, it is best practice to use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Section 2: Stability in Acidic & Basic Conditions
Q3: My solution of this compound turned yellow/brown after I added a base. What is causing this discoloration?
A3: This is a classic indicator of oxidative degradation. Here is the chemical causality:
-
Deprotonation: In a basic medium, the phenolic hydroxyl group is deprotonated, forming a sodium or potassium phenoxide salt, which is highly soluble in aqueous media.
-
Increased Electron Density: The resulting phenoxide anion has a much higher electron density on the aromatic ring compared to the neutral phenol. This makes the molecule extremely susceptible to oxidation.
-
Oxidation: Atmospheric oxygen or other oxidants in the system can now easily oxidize the phenoxide. This process often involves single-electron transfer steps, generating phenoxyl radicals.[1] These radicals are highly reactive and can couple to form dimers or polymerize, leading to complex mixtures of colored products.[6] The initial oxidation products are often quinone-type structures, which are typically colored.
Q4: What are the likely degradation products under basic or oxidative stress?
A4: Based on established phenol and biphenyl chemistry, the degradation under basic/oxidative conditions likely proceeds through several pathways. The primary products would arise from the oxidation of the phenolic ring.
-
Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings, forming dihydroxy-biphenyl derivatives (analogs of catechol or hydroquinone).[7][8]
-
Quinone Formation: The phenol can be oxidized to form highly reactive ortho-quinone type structures. These are often unstable and can participate in further reactions.[9]
-
Oxidative Coupling: Phenoxyl radicals can couple with each other, leading to the formation of dimeric and oligomeric biphenol products.[6]
-
Ring Opening: Under more aggressive oxidative conditions (e.g., using strong oxidants like peroxymonosulfate), the aromatic ring can be cleaved to form organic acids such as muconic, maleic, and oxalic acids.[8][10]
Caption: Plausible degradation pathway under basic/oxidative conditions.
Q5: Is this compound stable in acidic solutions?
A5: Generally, yes. Phenols are significantly more stable under acidic conditions than basic conditions. The hydroxyl group remains protonated, and the molecule is not activated towards oxidation in the same way a phenoxide is. For most routine experimental conditions (e.g., using dilute HCl or H₂SO₄ at room temperature), you should not expect significant degradation.[11]
However, under very harsh acidic conditions (e.g., "superacids" or high heat), phenols can undergo rearrangements or other electrophilic reactions, but this is not a common concern for typical laboratory or pharmaceutical applications.[12]
Section 3: Analytical & Experimental Protocols
Q6: I am developing a stability-indicating HPLC method. Can you provide a starting point for a protocol to assess the stability of this compound?
A6: Absolutely. A forced degradation study is essential to develop a stability-indicating method.[13] The goal is to intentionally degrade the sample to ensure that your analytical method can separate the intact drug from its degradation products.[14]
Below is a comprehensive, step-by-step protocol.
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[13]
1. Materials & Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, volumetric flasks, pipettes, and HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:water) to prepare a stock solution of 1 mg/mL.
3. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Aim for 5-20% degradation. You may need to adjust exposure times.
-
Acid Hydrolysis: Add 1 mL of 0.2 M HCl (final conc. 0.1 M). Keep at 60°C for 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Add 1 mL of 0.2 M NaOH (final conc. 0.1 M). Keep at room temperature for 30, 60, and 120 minutes. Neutralize with 0.2 M HCl before injection. Note: Expect rapid degradation and color change.
-
Oxidative Degradation: Add 1 mL of 6% H₂O₂ (final conc. 3%). Keep at room temperature for 1, 2, and 4 hours.
-
Thermal Degradation: Keep a vial of the stock solution and a separate sample of the solid powder at 80°C for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Keep a stock solution sample at 4°C in the dark.
-
4. Analysis:
-
Analyze all samples using a suitable HPLC method. A good starting point is provided in the table below. Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of new peaks.
5. Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Specificity: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2).
-
Mass Balance: The sum of the assay of the main peak and the areas of all degradation product peaks should ideally be close to 100% of the initial concentration, confirming that all degradants are being detected.[15]
Q7: What is a recommended starting HPLC method for stability analysis?
A7: A reversed-phase HPLC method with UV detection is the most common and robust choice for this type of aromatic compound.[16]
Table 1: Recommended Starting HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for non-polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for the phenolic analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | Start at 40% B, ramp to 90% B over 15 min, hold 5 min | A gradient is recommended to elute potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |
| Detection | UV at 254 nm or DAD Scan | 254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify optimal wavelengths for degradants. |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the oxidation of phenols catalyzed by a copper(II)–Schiff base complex in aqueous solution under mild conditions (2006) | Xiang-Guang Meng | 35 Citations [scispace.com]
- 8. The oxidative degradation of phenol via in situ H 2 O 2 synthesis using Pd supported Fe-modified ZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00283C [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Electrocatalytic degradation of phenol in acidic and saline wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. benchchem.com [benchchem.com]
avoiding common pitfalls in the synthesis of substituted biphenyls
Technical Support Center: Synthesis of Substituted Biphenyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of substituted biphenyls, a cornerstone of modern medicinal chemistry and materials science. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common pitfalls and optimize your reaction outcomes.
Part 1: The Suzuki-Miyaura Coupling: The Workhorse for Biphenyl Synthesis
The Suzuki-Miyaura reaction is the most widely used method for forming C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[1][2] However, its complexity can lead to numerous side reactions and low yields if not properly managed.[3]
Troubleshooting & FAQs: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling is not going to completion, or the yield is very low. What are the first things I should check?
A1: This is the most common issue. A systematic check is crucial.
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen.[4] Incomplete degassing is a primary cause of failure. Ensure your solvents are thoroughly degassed (three freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-30 minutes is recommended) and that the reaction is maintained under a positive pressure of an inert gas.[4][5]
-
Reagent Quality & Stability:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation (C-B bond cleavage), especially if they are electron-deficient.[3][5][6] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA ester.[3][5]
-
Catalyst & Ligand: Palladium precatalysts (e.g., Pd(OAc)₂) and phosphine ligands are susceptible to degradation and oxidation.[5] Use fresh reagents stored under an inert atmosphere.
-
-
Base Selection & Solubility: The base is not just a proton scavenger; it is critical for activating the boronic acid for transmetalation.[7][8] Its choice and solubility are paramount. If your base (e.g., K₂CO₃) is poorly soluble in your solvent system, the reaction will be sluggish. Often, a mixed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is used to dissolve the inorganic base.[4][9]
Q2: I'm synthesizing a sterically hindered biphenyl (e.g., with multiple ortho substituents) and the reaction is failing. How do I address this?
A2: Steric hindrance poses a significant challenge, often making the final reductive elimination step rate-limiting.[10]
-
The Cause: Large ortho groups on the coupling partners prevent them from easily co-planarizing in the palladium coordination sphere, thus increasing the energy barrier for C-C bond formation.
-
The Solution: Ligand Choice is Key. You need to switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands.[3][11]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are designed for this purpose. Their bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition step, especially with less reactive aryl chlorides.[4][11]
-
N-Heterocyclic Carbenes (NHCs) are also excellent ligands for challenging couplings due to their strong σ-donating properties.[3]
-
A catalyst system of Pd(dba)₂ with a ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) has proven effective for synthesizing hindered PCBs with yields of 65-98%.[10][12]
Q3: My main side product is a homocoupled dimer of my boronic acid (Ar-Ar from Ar-B(OH)₂). Why is this happening and how can I stop it?
A3: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[3][13]
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][14]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned in Q1, meticulously remove all dissolved oxygen from your reaction.[14] A subsurface sparge with nitrogen is highly effective.[14]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. If using Pd(II), the in-situ reduction to Pd(0) must be efficient.[15]
-
Add a Mild Reducing Agent: Adding a small amount of a mild reducing agent, like potassium formate, can help consume any residual Pd(II) or oxygen, suppressing homocoupling.[14]
-
Workflow & Decision Making for Suzuki Coupling
The following diagram illustrates a logical workflow for troubleshooting common Suzuki coupling issues.
Caption: Troubleshooting workflow for the Suzuki-Miyaura reaction.
Comparative Data: Base Selection in Suzuki Coupling
The choice of base is critical and substrate-dependent. A weak or poorly soluble base can stall the reaction, while an overly strong base can promote side reactions.[6][7]
| Base | Equivalents | Common Solvents | Temp (°C) | Characteristics & Best Use Cases |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | The standard, widely used base. Good for general-purpose couplings. May be less effective for challenging substrates.[6] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 60 - 100 | A stronger inorganic base. Often effective for difficult couplings, electron-deficient boronic acids, and with boronic esters.[5][6] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can significantly increase reaction rates, especially for hindered couplings.[6] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups (e.g., esters). Often requires anhydrous conditions.[6][8] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6][7]
Part 2: Alternative Couplings - Stille & Negishi Reactions
When Suzuki couplings fail, particularly due to the instability of the boronic acid partner, other methods provide powerful alternatives.[1]
Troubleshooting & FAQs: The Stille Coupling
The Stille reaction couples an organohalide with an organostannane (tin) reagent. Its main advantages are the air- and moisture-stability of the organostannanes and tolerance of a wide array of functional groups.[16] The primary drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[16][17]
Q4: My Stille reaction is complete, but I cannot get rid of the tin byproducts during purification. What is the best method?
A4: This is the single most significant challenge in Stille coupling. Trialkyltin halides (e.g., Bu₃SnCl) are the main culprits.[18]
-
The Problem: Organotin byproducts are often greasy, non-polar compounds with chromatographic behavior very similar to the desired biphenyl product, making separation by standard silica gel chromatography difficult.
-
Effective Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method. Vigorous washing of the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous KF solution precipitates the tin as insoluble and filterable tributyltin fluoride (Bu₃SnF).[18][19] Multiple washes may be necessary.
-
Chromatography on K₂CO₃/Silica Gel: A simple and inexpensive method involves preparing a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel. This mixture effectively immobilizes organotin impurities during column chromatography.[19]
-
Protocol: Organotin Removal via Aqueous KF Wash
-
Dilution: After the Stille reaction is deemed complete, cool to room temperature and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least 2-3 minutes during each wash.[18]
-
Precipitate Formation: An insoluble white precipitate of the organotin fluoride may form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[18]
-
Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin residues.
Troubleshooting & FAQs: The Negishi Coupling
The Negishi coupling utilizes a highly reactive organozinc reagent, making it particularly useful for constructing sterically hindered biphenyls where other methods fail.[20] The main pitfall is the high reactivity and moisture/air sensitivity of the organozinc nucleophile.[1]
Q5: My Negishi coupling to form a tetra-ortho-substituted biphenyl is giving low yields and significant homocoupling of the organozinc reagent. What's going wrong?
A5: This points to issues with either catalyst activity or the stability/reactivity balance of the organozinc reagent.
-
The Cause: Highly hindered substrates require a very active catalyst to facilitate the coupling. Simultaneously, the highly reactive organozinc reagent can be prone to side reactions if not consumed quickly by the catalytic cycle.[21]
-
Solutions:
-
Highly Active Catalyst System: For tetra-ortho-substituted biaryls, standard catalysts like Pd(PPh₃)₄ are insufficient. A highly active catalyst derived from a bulky biarylphosphine ligand is necessary to drive the reaction forward.[20]
-
Reagent Preparation and Stoichiometry: The organozinc reagent must be prepared and used under strictly anhydrous and anaerobic conditions. Sometimes, using a slight excess of the organozinc reagent can be beneficial, but large excesses can lead to increased homocoupling.[22]
-
Temperature Control: While many Negishi couplings are run at elevated temperatures, starting at a lower temperature and gradually heating may help to control the initial reactivity and minimize side reactions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. sdlookchem.com [sdlookchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
Validation & Comparative
Introduction: Unraveling the Structure of a Substituted Biphenyl
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-[1,1'-biphenyl]-2-ol
This compound is a bifunctional organic compound featuring both a phenol and a substituted biphenyl scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science, where the spatial arrangement and electronic properties of the two aromatic rings, influenced by the hydroxyl and methyl substituents, dictate its biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical experimental considerations.
As a Senior Application Scientist, the goal is not merely to present data but to illuminate the reasoning behind spectral interpretation. We will explore how substituent effects, rotational hindrance, and through-bond or through-space correlations manifest in the NMR spectra. While direct experimental data for this specific molecule is not widely published, we can construct a highly accurate, predictive analysis based on foundational NMR principles and comparative data from structurally analogous compounds.
Predicted ¹H and ¹³C NMR Spectral Analysis
The structural complexity of this compound, with its two distinct and substituted aromatic rings, gives rise to a nuanced NMR spectrum. The following analysis predicts the chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton and carbon nucleus.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion, the following numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the phenolic hydroxyl proton, the methyl protons, and the aromatic protons on both rings.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -OH | 4.5 - 5.5 | broad singlet | - | 1H | The phenolic proton is acidic and undergoes rapid exchange, resulting in a broad singlet. Its chemical shift is concentration and solvent dependent.[1][2] |
| -CH₃ | ~2.30 | singlet | - | 3H | Methyl groups on an aromatic ring typically appear around 2.3-2.5 ppm. No adjacent protons cause splitting.[3] |
| H-6 | ~7.25 | doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H | Ortho-coupled to H-5 and meta-coupled to H-4. |
| H-5 | ~7.10 | triplet (t) | J ≈ 7.8 | 1H | Ortho-coupled to H-4 and H-6. |
| H-4 | ~6.95 | doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H | Ortho-coupled to H-5 and meta-coupled to H-6. The -OH group exerts a strong shielding effect. |
| H-2', H-6' | ~7.60 | doublet of doublets (dd) | J ≈ 8.0, 1.8 | 2H | Protons on the unsubstituted ring, ortho to the point of attachment. They are deshielded by the neighboring ring. |
| H-3', H-5' | ~7.45 | triplet (t) | J ≈ 7.5 | 2H | Meta protons on the unsubstituted ring. |
| H-4' | ~7.35 | triplet (t) | J ≈ 7.3 | 1H | Para proton on the unsubstituted ring. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display 13 unique signals, corresponding to the 13 carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -CH₃ | ~20.5 | A typical chemical shift for a methyl group attached to an aromatic ring.[4] |
| C-4 | ~118.0 | Shielded by the ortho -OH group. |
| C-6 | ~123.0 | Aromatic CH. |
| C-1' | ~127.0 | Quaternary carbon of the unsubstituted ring, attached to the other ring. |
| C-3' / C-5' | ~127.5 | Aromatic CH on the unsubstituted ring. |
| C-4' | ~128.5 | Aromatic CH on the unsubstituted ring. |
| C-2' / C-6' | ~129.5 | Aromatic CH on the unsubstituted ring. |
| C-5 | ~130.0 | Aromatic CH. |
| C-1 | ~132.0 | Quaternary carbon, deshielded by attachment to another aromatic ring. |
| C-3 | ~138.0 | Quaternary carbon attached to the methyl group. |
| C-2 | ~153.0 | Quaternary carbon attached to the highly electronegative oxygen atom, causing significant deshielding.[5] |
Experimental Protocols: A Guide to Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocols represent a robust workflow for analyzing compounds like this compound.
Workflow for NMR Analysis
Caption: A standardized workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds to ensure high resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons and improve the signal-to-noise ratio.
-
Spectral Width: 0-220 ppm to cover the full range of organic carbons.[5]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Structural Validation Experiments:
-
D₂O Shake: To confirm the identity of the -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1]
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially of the aromatic protons, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This would confirm the connectivity of H-4, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for identifying quaternary carbons and piecing the molecular fragments together.
-
-
Comparative Analysis: The Influence of the Hydroxyl Group
To appreciate the spectral impact of the -OH group, we can compare the predicted data for our target molecule with the known experimental data for 3-methyl-1,1'-biphenyl .
| Compound | Aromatic Protons (Substituted Ring) | Aromatic Protons (Unsubstituted Ring) | Methyl Protons |
| 3-Methyl-1,1'-biphenyl[3] | 7.20-7.48 ppm | 7.37-7.62 ppm | ~2.46 ppm |
| This compound (Predicted) | 6.95-7.25 ppm | 7.35-7.60 ppm | ~2.30 ppm |
The introduction of the strong electron-donating -OH group at the C-2 position is expected to cause a noticeable upfield shift (to lower ppm values) for the protons on that ring (H-4, H-5, H-6) due to increased electron density (shielding). The effect on the remote, unsubstituted ring is predicted to be minimal. This comparison underscores the diagnostic power of substituent-induced chemical shift changes in NMR spectroscopy.
Conclusion
The comprehensive NMR analysis of this compound relies on a systematic interpretation of chemical shifts, coupling patterns, and integration. By combining 1D ¹H and ¹³C spectroscopy with validation techniques like D₂O exchange and advanced 2D correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a robust, predictive framework and a set of validated experimental protocols that empower researchers to confidently elucidate the structure of this and other complex aromatic molecules, ensuring the scientific integrity of their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Functional Group Identification in 3-Methyl-[1,1'-biphenyl]-2-ol
Abstract
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural elucidation of 3-Methyl-[1,1'-biphenyl]-2-ol. Moving beyond a simple procedural outline, we explore the causal relationships between molecular structure and spectral features. By comparing the target molecule's predicted spectrum with those of simpler, structurally related compounds—phenol, biphenyl, 3-methylphenol, and [1,1'-biphenyl]-2-ol—we demonstrate how to systematically deconstruct a complex spectrum to identify key functional groups with a high degree of confidence. This comparative methodology, supported by detailed experimental protocols and data interpretation frameworks, serves as a robust guide for researchers, scientists, and drug development professionals aiming to leverage FT-IR for unambiguous molecular characterization.
Introduction: Beyond a Spectrum, A Molecular Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. This guide focuses on interpreting the FT-IR spectrum of this compound, a polysubstituted aromatic compound. Our objective is not merely to assign peaks but to build a logical, evidence-based case for its structure by understanding how each functional component—the phenol group, the biphenyl core, and the methyl substituent—contributes to the final spectrum. This approach transforms FT-IR from a qualitative tool into a powerful instrument for structural validation.[1]
Deconstructing the Molecule: Predicted FT-IR Signatures
The structure of this compound presents several distinct functional groups, each with characteristic vibrational frequencies. A predictive analysis is the first step in a trustworthy interpretation.
Caption: Key functional groups in this compound.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity & Characteristics | Rationale & Causality |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding. The steric hindrance from the adjacent phenyl ring may slightly sharpen this peak compared to unhindered phenols.[2][3] |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak, Sharp | The sp² hybridization of aromatic carbons results in a stronger C-H bond, which vibrates at a higher frequency than its aliphatic counterpart. This is a clear diagnostic marker.[4][5] |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium, Sharp | The sp³ hybridized C-H bonds of the methyl group are weaker and thus vibrate at a lower frequency than aromatic C-H bonds.[6][7] The presence of peaks both above and below 3000 cm⁻¹ is strong evidence for both aromatic and aliphatic C-H groups. |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong, Multiple Sharp Peaks | The conjugated π-system of the aromatic rings gives rise to a series of complex, sharp absorptions. Two of the most intense are often found near 1500 cm⁻¹ and 1600 cm⁻¹.[2][8][9] |
| Aliphatic C-H | Bending (Methyl) | ~1450 & ~1375 | Medium | These correspond to the asymmetrical and symmetrical bending (deformation) modes of the methyl group, respectively.[6][7] |
| Phenolic C-O | Stretching | 1200 - 1260 | Strong | The coupling of the C-O bond with the aromatic ring system strengthens it, shifting the absorption to a higher frequency compared to aliphatic alcohols (typically 1050-1150 cm⁻¹).[2][10] |
| Aromatic C-H | Out-of-Plane Bending | 675 - 900 | Strong, Sharp | These powerful absorptions are highly diagnostic of the substitution pattern on the aromatic rings.[4][5] |
The Power of Comparison: Isolating Structural Influences
Identifying functional groups in a complex molecule is more robust when its spectrum is compared against simpler, known structures. This comparative approach validates peak assignments by demonstrating the spectral contribution of each molecular component.
Table 2: Comparative FT-IR Analysis
| Molecule | Key Spectral Features Present | Key Spectral Features Absent | Insight Gained |
| Phenol | Broad O-H stretch (~3350 cm⁻¹), Aromatic C-H (>3000 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹), Phenolic C-O (~1220 cm⁻¹).[2][3] | Aliphatic C-H stretch (<3000 cm⁻¹), absorptions related to a second phenyl ring. | Establishes the baseline spectrum for the core phenolic moiety. |
| Biphenyl | Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹), characteristic out-of-plane bending for monosubstituted rings.[11][12] | O-H stretch, C-O stretch, Aliphatic C-H stretch. | Isolates the vibrational modes of the core biphenyl ring system, free of hydroxyl or alkyl influence. |
| 3-Methylphenol (m-Cresol) | Broad O-H stretch, Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹), Phenolic C-O.[13][14][15][16] | Vibrational modes associated with the second, unsubstituted phenyl ring. | Demonstrates the spectral signature of a single methylated phenolic ring, highlighting what changes upon addition of the second phenyl group. |
| [1,1'-Biphenyl]-2-ol | Broad O-H stretch, Aromatic C-H (>3000 cm⁻¹), Aromatic C=C, Phenolic C-O.[17][18][19] | Aliphatic C-H stretching and bending modes. | Provides the most direct comparison, isolating the specific spectral contributions of the methyl group (C-H stretch <3000 cm⁻¹, bending at ~1375 cm⁻¹). |
By analyzing these alternatives, the spectrum of this compound can be confidently predicted to be a composite: it will possess the phenolic features of phenol, the biphenyl backbone features of biphenyl, and the distinct aliphatic C-H signals introduced by the methyl group, as seen in m-cresol.
Experimental Protocol: A Self-Validating Workflow
The integrity of spectral data hinges on meticulous sample preparation and analysis. The choice of method depends on the experimental goals, such as speed, sample amount, and desired data quality.
Caption: FT-IR analysis workflow for a solid sample.
Protocol 1: The KBr Pellet Transmission Method
This method is the gold standard for high-resolution spectra and creating data that can be accurately compared to reference libraries. The KBr matrix is transparent to IR radiation in the mid-IR range, providing a clean background.[20][21]
-
Preparation: Gently heat potassium bromide (KBr) powder to ensure it is completely dry, as water shows a very broad O-H absorption that can obscure sample peaks.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, consistent powder. The fine particle size is crucial to reduce scattering of the IR beam.[22]
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
Pelletizing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[20]
-
Analysis:
-
Place the empty sample holder in the FT-IR spectrometer and run a background scan. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum.
-
Protocol 2: The Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.[21]
-
Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.[20] Run a background spectrum on the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Contact: Lower the built-in pressure clamp to apply firm, consistent pressure. This step is essential to ensure good optical contact between the sample and the crystal surface, where the measurement occurs via an evanescent wave.[21]
-
Analysis: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
Trustworthiness through Self-Validation: The described protocols are self-validating. A successful analysis of this compound must yield a spectrum containing all the predicted bands in Table 1. The simultaneous observation of a broad O-H stretch, aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and a strong phenolic C-O stretch (~1220 cm⁻¹) provides interlocking evidence that confirms the presence of all key functional groups. The absence of any of these, or the presence of strong, unexpected peaks (e.g., a C=O stretch near 1700 cm⁻¹), would immediately invalidate the sample's assumed identity.
Conclusion
FT-IR spectroscopy, when applied with a systematic and comparative approach, is a definitive technique for the functional group analysis of this compound. The key to an authoritative identification lies not just in recognizing individual peaks, but in understanding the complete spectral narrative. The presence of a broad hydroxyl stretch, the clear demarcation between aromatic and aliphatic C-H vibrations, the series of aromatic ring absorptions, and a strong phenolic C-O band collectively form an unambiguous fingerprint. By contrasting this complex signature with the simpler spectra of its constituent parts, researchers can validate their findings with a high degree of scientific rigor, ensuring the structural integrity of their compounds in research and development pipelines.
References
- 1. azooptics.com [azooptics.com]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. agro.icm.edu.pl [agro.icm.edu.pl]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenol, 3-methyl- [webbook.nist.gov]
- 14. Phenol, 3-methyl- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Showing Compound 3-Methylphenol (FDB008788) - FooDB [foodb.ca]
- 17. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. o-Hydroxybiphenyl [webbook.nist.gov]
- 19. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. jascoinc.com [jascoinc.com]
- 22. eng.uc.edu [eng.uc.edu]
A Comparative Guide to Molecular Weight Confirmation: Mass Spectrometry Analysis of 3-Methyl-[1,1'-biphenyl]-2-ol
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's molecular weight is a cornerstone of structural elucidation and quality control. This guide provides an in-depth, comparative analysis of mass spectrometry for the molecular weight confirmation of 3-Methyl-[1,1'-biphenyl]-2-ol, a key intermediate in various synthetic pathways. We will explore the nuances of ionization techniques, delve into the rationale behind experimental design, and objectively compare mass spectrometry with other established analytical methods.
The Critical Role of Molecular Weight Confirmation
The molecular weight of a compound is a fundamental physical property that provides a direct correlation to its elemental composition. For researchers and drug development professionals, accurate molecular weight determination is non-negotiable. It serves as the initial validation of a synthetic product, a crucial parameter for purity assessment, and a prerequisite for further structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. An erroneous molecular weight assignment can lead to wasted resources, misinterpreted biological data, and significant delays in research and development timelines.
Mass Spectrometry: A Definitive Tool for Molecular Weight Analysis
Mass spectrometry (MS) stands as a premier analytical technique for determining the molecular weight of a compound with exceptional accuracy and sensitivity.[1][2] The core principle of mass spectrometry involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).
The Compound in Focus: this compound
This compound, with the chemical formula C₁₃H₁₂O, has a calculated molecular weight of 184.23 g/mol .[3][4][5] This small, aromatic molecule is amenable to various ionization techniques, each offering distinct advantages and providing complementary information.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount in mass spectrometry and is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. For this compound, several methods are viable, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.
| Ionization Technique | Principle | Ionization Type | Fragmentation | Ideal for |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase, causing the ejection of an electron to form a molecular ion (M⁺•).[1][6][7][8][9] | Hard | Extensive, provides structural information.[1][6] | Volatile, thermally stable, non-polar to moderately polar small molecules.[7][8] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to the formation of charged droplets and ultimately gas-phase ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻).[6][8] | Soft | Minimal, preserves the molecular ion.[6][8] | Polar, non-volatile, and large molecules, including biomolecules.[6][8] |
| Chemical Ionization (CI) | A reagent gas is ionized by electrons, and these reagent gas ions then react with the analyte molecules in the gas phase to produce ions, typically through proton transfer.[6][7][8] | Soft | Less fragmentation than EI.[7] | Analytes that are less stable and fragment excessively with EI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions.[1][6][9] | Soft | Minimal. | Large, non-volatile molecules like proteins and polymers.[1] |
Experimental Protocol: Mass Spectrometry of this compound
This section outlines a detailed, step-by-step methodology for the analysis of this compound using both Electron Ionization and Electrospray Ionization mass spectrometry.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the classic approach for volatile and thermally stable small molecules.
Rationale: The biphenyl structure of this compound imparts sufficient volatility and thermal stability for GC analysis. EI is chosen for its ability to generate a characteristic fragmentation pattern, which can serve as a "fingerprint" for the compound and aid in structural confirmation.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Expected Results:
-
The mass spectrum should exhibit a clear molecular ion peak (M⁺•) at m/z 184.
-
Characteristic fragment ions are also expected. The fragmentation of biphenyl compounds can involve cleavage of the bond between the two phenyl rings.[10][11] For this compound, potential fragment ions could arise from the loss of a methyl group (m/z 169), a hydroxyl group (m/z 167), or cleavage of the biphenyl bond.
Caption: Workflow for GC-MS analysis with Electron Ionization.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.
Rationale: ESI is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in minimal fragmentation and a strong signal for the molecular ion.[6][8] This is particularly useful for unambiguous molecular weight confirmation. It can be performed in both positive and negative ion modes.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent compatible with the mobile phase (e.g., Methanol or Acetonitrile) to a final concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50-400.
-
Expected Results:
-
Positive Ion Mode: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.2.
-
Negative Ion Mode: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 183.2, due to the acidic phenolic hydroxyl group.
Caption: Ion formation pathways in positive and negative ESI modes.
Comparison with Alternative Molecular Weight Determination Methods
While mass spectrometry is a powerful tool, other techniques can also provide information about molecular weight, albeit often with different levels of precision and for different types of molecules.[2][12][13]
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[14] | Provides detailed structural information that can be used to confirm the molecular formula and thus the molecular weight. | Does not directly measure molecular weight. Requires a pure sample. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in a compound.[14] | Can be used to determine the empirical formula, which, in conjunction with a rough molecular weight estimation, can give the molecular formula. | Does not directly provide the molecular weight. Requires a highly pure sample. Can be destructive. |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Separates molecules based on their hydrodynamic volume in solution.[2][13] | - | Primarily used for polymers and macromolecules, not suitable for small molecules like this compound.[2][12] Provides a relative molecular weight distribution. |
| Light Scattering | Measures the intensity of scattered light from a solution of molecules to determine their size and molecular weight.[13] | - | More suited for macromolecules and aggregates, not for small molecules.[12][13] |
Conclusion: The Unparalleled Advantage of Mass Spectrometry
For the definitive molecular weight confirmation of a small organic molecule like this compound, mass spectrometry is the unequivocal method of choice. Its high sensitivity, accuracy, and the structural information that can be gleaned from fragmentation patterns provide a level of certainty that is unmatched by other techniques.
-
Electron Ionization offers the dual benefit of confirming the molecular weight and providing a reproducible fragmentation pattern for library matching and structural verification.
-
Electrospray Ionization provides a clear and unambiguous determination of the molecular weight with minimal fragmentation, making it an excellent complementary technique.
By employing a combination of these mass spectrometric methods, researchers, scientists, and drug development professionals can confidently verify the identity and purity of their compounds, ensuring the integrity of their subsequent research and development activities.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. This compound - 通用试剂 - 西典实验 [seedior.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. benchchem.com [benchchem.com]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sydney.edu.au [sydney.edu.au]
A Senior Application Scientist's Guide to Biphenyl Synthesis: A Comparative Analysis of Suzuki-Miyaura and Alternative Cross-Coupling Methodologies
For Researchers, Scientists, and Drug Development Professionals
The biphenyl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is a critical endeavor in both academic and industrial research. Among the arsenal of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile for forging the crucial carbon-carbon bond that defines these structures.
This guide offers an in-depth, comparative analysis of the Suzuki-Miyaura reaction alongside its primary alternatives for biphenyl synthesis: the Negishi, Stille, and Hiyama couplings. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide you with field-proven insights into the causality behind experimental choices, enabling you to select and optimize the ideal method for your specific synthetic challenge.
The Gold Standard: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for biphenyl synthesis, a popularity attributable to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of environmentally benign byproducts.[1]
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[2]
A critical aspect of the Suzuki-Miyaura reaction is the role of the base, which activates the organoboron species to facilitate the transmetalation step.[3] The choice of base and solvent system is crucial and often substrate-dependent. Furthermore, the selection of the palladium catalyst and its associated ligands, such as bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), can dramatically influence reaction efficiency, particularly with challenging or sterically hindered substrates.[4][5]
The Alternatives: A Comparative Overview
While the Suzuki-Miyaura coupling is a powerful tool, it is not a panacea. Certain substrates or desired functionalities may necessitate the use of alternative cross-coupling methodologies.
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling employs highly reactive organozinc reagents, which can lead to faster reaction times and milder conditions compared to other methods.[1] This reactivity also allows for the coupling of a broader range of carbon centers, including sp³-hybridized alkyl groups.[6]
Mechanism and Practical Considerations
The primary drawback of the Negishi coupling is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous reaction conditions and inert atmosphere techniques.[1] The preparation of these reagents can also be more complex than for other methods.[6]
The Stille Coupling: Broad Functional Group Tolerance with a Toxic Footprint
The Stille coupling utilizes organotin reagents (organostannanes) and is renowned for its exceptional tolerance of a wide array of functional groups.[1] The reaction conditions are often very mild, and the organostannanes are generally stable to air and moisture.[7]
Mechanism and Key Challenges
The significant disadvantage of the Stille coupling is the high toxicity of the organotin compounds and their byproducts.[1] These tin-based residues can be challenging to completely remove from the final product, which is a major concern in the synthesis of pharmaceuticals.
The Hiyama Coupling: A "Greener" Alternative with Activation Hurdles
The Hiyama coupling employs organosilicon reagents, which are generally stable, have low toxicity, and are relatively inexpensive.[2][8] This makes the Hiyama coupling an attractive "greener" alternative to the Stille reaction.
Mechanism and the Role of Activators
A key feature of the Hiyama coupling is the necessity of an activating agent, typically a fluoride source or a base, to polarize the silicon-carbon bond and facilitate transmetalation.[6] This requirement can be a limitation, as fluoride ions can be basic and may interfere with sensitive functional groups or protecting groups.[8] However, recent advancements have led to the development of fluoride-free protocols, expanding the reaction's scope.[6][9]
Head-to-Head Comparison: Performance Data
Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are not abundant in the literature. However, by compiling representative data, we can get a general overview of their performance.
| Coupling Method | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.02) | PPh₃ (0.04) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95 | [10] |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 98 | [11] |
| Negishi | 4-Chloroanisole | Phenylzinc chloride | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1) | - | THF | 66 | 2 | 95 | [6] |
| Stille | 4-Iodotoluene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 16 | 93 | [1] |
| Hiyama | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF | t-BuOH | 80 | 18 | 71 | [12] |
| Hiyama (F⁻-free) | 4-Bromoanisole | Phenyltrimethoxysilane | [(NHC)₂PdCl₂] | - | NaOH | Microwave | 120 | 1 | 95 | [13] |
This table presents a selection of data from various sources and is intended for comparative illustration. Reaction conditions and yields can vary significantly based on the specific substrates and optimization.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these reactions, detailed step-by-step protocols for the synthesis of a representative biphenyl derivative, 4-methylbiphenyl, are provided below.
Protocol 1: Suzuki-Miyaura Synthesis of 4-Methylbiphenyl[10]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Negishi Synthesis of a Biphenyl Derivative
-
Organozinc Preparation: Prepare the arylzinc reagent (e.g., phenylzinc chloride) from the corresponding aryl halide and activated zinc or via transmetalation from an organolithium or Grignard reagent. This step must be performed under strictly anhydrous and inert conditions.[6]
-
Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol) and the palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%) with a suitable ligand (e.g., P(t-Bu)₃, 1 mol%) in anhydrous THF.
-
Coupling: Slowly add the freshly prepared organozinc solution to the reaction mixture at room temperature or gentle heating.
-
Reaction and Monitoring: Stir the reaction for the required time, monitoring its progress by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard aqueous workup and chromatographic purification.
Conclusion: Selecting the Right Tool for the Job
The choice of a cross-coupling method for biphenyl synthesis is a multifaceted decision that requires careful consideration of several factors:
-
Substrate Scope and Functional Group Tolerance: The Suzuki-Miyaura and Stille couplings generally offer broad functional group tolerance. The Negishi coupling is highly reactive but more sensitive.
-
Reagent Availability, Stability, and Toxicity: Organoboron and organosilicon reagents are generally stable and have low toxicity. Organozinc reagents are sensitive to air and moisture, while organotin compounds are highly toxic.
-
Reaction Conditions: The Suzuki-Miyaura and Hiyama reactions often require a base or activator, while the Stille and Negishi couplings can often be performed under neutral conditions.
-
"Green" Chemistry Considerations: The Suzuki-Miyaura and Hiyama couplings are generally considered more environmentally friendly due to the lower toxicity of their reagents and byproducts. The use of greener solvents is an active area of research for all these methods.[5][14][15]
The Suzuki-Miyaura reaction remains the workhorse for biphenyl synthesis due to its operational simplicity, mild conditions, and favorable environmental profile.[1] However, for challenging substrates where reactivity is paramount, the Negishi coupling offers a powerful alternative, provided the necessary precautions for handling sensitive reagents are taken. The Stille coupling , despite its excellent functional group tolerance, is increasingly being replaced by less toxic alternatives due to the significant safety and purification challenges associated with organotin compounds. The Hiyama coupling is a promising "green" alternative, and with the development of fluoride-free protocols, its utility in complex molecule synthesis is expanding.
As researchers and drug development professionals, a deep understanding of the nuances of each of these powerful synthetic tools is essential for making informed decisions to efficiently and safely achieve your synthetic goals in the preparation of valuable biphenyl-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol
Introduction: The Significance and Synthetic Challenges of a Key Biaryl Scaffold
The 3-Methyl-[1,1'-biphenyl]-2-ol motif is a crucial structural unit in organic synthesis, serving as a versatile precursor for pharmaceuticals, complex natural products, and advanced materials. Biaryl compounds, in general, are recognized as "privileged structures" in drug discovery.[1] The inherent atropisomerism possible in ortho-substituted biphenyls, combined with the electronic properties conferred by the hydroxyl and methyl groups, makes this specific target a molecule of significant interest.
However, the construction of the carbon-carbon bond linking the two aromatic rings presents a considerable synthetic challenge. Key difficulties include achieving high regioselectivity, ensuring tolerance of the reactive hydroxyl group, and developing cost-effective, scalable processes. Traditional methods like the Ullmann coupling often require harsh reaction conditions and have limited scope.[2] Modern transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for biaryl synthesis, offering milder conditions and broader functional group compatibility.[3][4]
This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal methodology for their specific application.
Dominant Catalytic Strategies: A Mechanistic Overview
The synthesis of biaryls is primarily dominated by transition-metal catalysis, which provides a reliable framework for forging C(sp²)-C(sp²) bonds. While numerous methods exist, they can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the undisputed workhorse of modern biaryl synthesis, prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[2][5]
-
The Suzuki-Miyaura Coupling: This is arguably the most widely used method for biaryl synthesis due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[2][6] The reaction couples an aryl halide or triflate with an arylboronic acid or ester. The choice of ligand on the palladium center is critical for success, as it influences the rates of both oxidative addition and reductive elimination—the key steps in the catalytic cycle.[2]
-
Causality in Ligand Selection: For sterically hindered couplings, such as the formation of an ortho-substituted biaryl, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) are essential. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide. Furthermore, their steric bulk facilitates the final reductive elimination step to release the biaryl product and regenerate the active catalyst.
-
-
Other Palladium-Catalyzed Methods: While Suzuki coupling is dominant, other methods like the Hiyama (organosilanes) and Negishi (organozinc) couplings are also effective.[7] The choice often depends on the availability of starting materials and the specific functional groups present in the molecule.
Nickel-Catalyzed Cross-Coupling Reactions
Driven by the high cost and relative scarcity of palladium, significant research has focused on developing catalytic systems based on more earth-abundant and economical metals like nickel.[3][4] Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides, which are cheaper and more readily available than bromides or iodides.[8] However, nickel catalysis can sometimes be more sensitive to air and moisture, and the reaction mechanisms can be more complex, occasionally involving Ni(I)/Ni(III) cycles in addition to the more common Ni(0)/Ni(II) pathway.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis represents one of the oldest methods for C-N, C-O, and C-C bond formation (e.g., the Ullmann reaction). While historically requiring high temperatures and stoichiometric amounts of copper, modern research has led to the development of ligand-assisted copper-catalyzed systems that operate under milder conditions.[9][10][11] These reactions are particularly useful in specific three-component reactions and for certain heterocyclic syntheses.[9][12][13]
Direct C-H Activation/Arylation
Representing the cutting edge of synthetic efficiency, direct C-H activation strategies aim to form the biaryl bond without the need for pre-functionalized starting materials (like organoborons or organohalides).[3][14] This approach is highly atom-economical. The primary challenge lies in controlling regioselectivity, as many C-H bonds may be available for reaction. This is often overcome by using directing groups that position the metal catalyst at a specific C-H bond for activation.[15][16][17]
Comparative Analysis of Catalytic Performance
The choice of a catalytic system is a multi-faceted decision based on yield, cost, substrate availability, and reaction scalability. The following table summarizes the performance of various catalytic approaches for the synthesis of this compound and structurally related compounds.
| Catalytic System | Reaction Type | Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | 2-Bromo-6-methylphenol + Phenylboronic acid | K₃PO₄, Toluene/H₂O, 100 °C | >90 | High yields, excellent functional group tolerance, well-understood mechanism, commercially available components. | High cost of palladium and phosphine ligands. |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | 3-Bromo-2-methylphenol + Phenylboronic acid | Na₂CO₃, Dioxane/H₂O, 80 °C | 85-95 | Robust and reliable catalyst, good for a wide range of substrates.[18] | Less effective for extremely sterically hindered substrates compared to bulky monophosphine ligands. |
| NiCl₂(dppp) | Kumada-Type | 2-Chloro-6-methylphenol + Phenylmagnesium bromide | THF, 25-66 °C | 70-85 | Utilizes cheaper aryl chlorides, lower catalyst cost.[19] | Requires preparation of air/moisture-sensitive Grignard reagents, potential for side reactions. |
| CuI / Phenanthroline | Ullmann-Type | 2-Iodo-6-methylphenol + Phenylboronic acid | Cs₂CO₃, DMF, 110 °C | 60-80 | Very low catalyst cost. | Often requires higher temperatures, may have lower functional group tolerance, narrower substrate scope. |
| Pd(OAc)₂ / Ag₂CO₃ | C-H Activation | 2-Methylphenol + Iodobenzene | Pivalic Acid, 120 °C | 50-70 | Atom economical, avoids pre-functionalization.[20] | Often requires directing groups or specific substrate electronics for high regioselectivity, can have lower yields. |
Visualizing the Catalytic Process
To better understand the underlying chemistry, diagrams of the catalytic cycle and experimental workflow are provided.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Workflow
References
- 1. 6-Methyl-[1,1'-biphenyl]-2-ol|CAS 14845-77-3 [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols [organic-chemistry.org]
- 9. A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed synthesis of aminoquinolines from β-(2-aminophenyl)-α,β-ynones using DMF as dual synthon. | Semantic Scholar [semanticscholar.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. eufraniolab.com [eufraniolab.com]
- 17. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Methyl-[1,1'-biphenyl]-3-ol | 106912-94-1 | Benchchem [benchchem.com]
- 19. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
The Subtle Shift: A Comparative Guide to the Impact of Methyl Group Position on Biphenyl-2-ol Properties
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, even the slightest alteration to a molecule's structure can profoundly influence its behavior. This guide delves into the nuanced yet significant impact of methyl group positioning on the physicochemical and biological properties of biphenyl-2-ol, a privileged scaffold in drug discovery and a valuable building block in organic synthesis. By examining the isomeric series—3-methyl-, 4-methyl-, 5-methyl-, and 6-methylbiphenyl-2-ol—we will explore how this seemingly minor structural modification dictates critical parameters such as solubility, lipophilicity, acidity, and antifungal activity.
This guide moves beyond a simple recitation of data, offering insights into the underlying stereoelectronic effects that govern these changes. The experimental protocols provided herein are designed to be self-validating, ensuring that researchers can confidently reproduce and expand upon these findings.
A Tale of Four Isomers: The Structural Landscape
The core structure, biphenyl-2-ol, consists of two phenyl rings linked by a single carbon-carbon bond, with a hydroxyl group at the 2-position of one ring. The introduction of a methyl group at the 3, 4, 5, or 6-position of the hydroxyl-bearing ring creates a set of positional isomers, each with a unique three-dimensional arrangement and electronic distribution.
Caption: Positional isomers of methyl-substituted biphenyl-2-ol.
These seemingly subtle shifts in the methyl group's location induce significant changes in the molecule's properties through a combination of steric and electronic effects.
Physicochemical Properties: A Comparative Analysis
The therapeutic efficacy and formulation of a drug candidate are intrinsically linked to its physicochemical properties. Here, we compare the predicted solubility, lipophilicity (LogP), and acidity (pKa) of the four methylbiphenyl-2-ol isomers. These values have been estimated using quantitative structure-activity relationship (QSAR) models due to the limited availability of direct experimental data for all isomers.
| Property | Biphenyl-2-ol (Parent) | 3-Methylbiphenyl-2-ol | 4-Methylbiphenyl-2-ol | 5-Methylbiphenyl-2-ol | 6-Methylbiphenyl-2-ol |
| Predicted Aqueous Solubility (mg/L) | ~700[1] | Lower | Lower | Lower | Significantly Lower |
| Predicted LogP | ~3.1 | Higher | Higher | Higher | Highest |
| Predicted pKa | ~9.5 | Slightly Higher | Slightly Higher | Slightly Higher | Higher |
Expert Insights:
-
Solubility: The introduction of a lipophilic methyl group is expected to decrease aqueous solubility across all isomers compared to the parent biphenyl-2-ol. The 6-methyl isomer is predicted to have the lowest solubility due to steric hindrance. The methyl group ortho to the hydroxyl group can interfere with the hydrogen bonding between the hydroxyl group and water molecules, which is crucial for solvation.
-
Lipophilicity (LogP): Conversely, the addition of a methyl group increases the lipophilicity (LogP value) of the molecule. This effect is generally additive, with the 6-methyl isomer predicted to be the most lipophilic. Increased lipophilicity can enhance membrane permeability but may also lead to higher protein binding and reduced bioavailability if not balanced.
-
Acidity (pKa): The methyl group is an electron-donating group. This inductive effect increases the electron density on the aromatic ring and, subsequently, on the oxygen atom of the hydroxyl group. This makes the proton less likely to dissociate, resulting in a slightly higher pKa (weaker acid) for the methylated isomers compared to biphenyl-2-ol. The effect is most pronounced for the 6-methyl isomer due to the proximity of the methyl group to the hydroxyl group.
Biological Activity: Antifungal Potential
Biphenyl derivatives and phenolic compounds are known to possess a wide range of biological activities, including antifungal properties[2]. While direct comparative studies on the antifungal efficacy of all four methylbiphenyl-2-ol isomers are scarce, we can extrapolate potential trends based on established structure-activity relationships.
The antifungal activity of phenolic compounds is often attributed to their ability to disrupt fungal cell membranes and inhibit essential enzymes. The lipophilicity of a compound plays a crucial role in its ability to penetrate the fungal cell wall and membrane.
Expected Trends in Antifungal Activity:
-
Increased Lipophilicity, Increased Activity? Generally, an increase in lipophilicity can lead to enhanced antifungal activity, as the compound can more readily partition into the lipid-rich fungal membrane. Based on the predicted LogP values, the 6-methylbiphenyl-2-ol isomer would be expected to exhibit the highest intrinsic antifungal activity.
-
Steric Hindrance: A Double-Edged Sword: While the steric bulk of the 6-methyl group increases lipophilicity, it could also hinder the molecule's interaction with its biological target within the fungal cell, potentially reducing its overall efficacy.
-
The Importance of the Hydroxyl Group: The phenolic hydroxyl group is critical for activity, often acting as a hydrogen bond donor or a proton donor in interactions with fungal enzymes or membrane components. Any steric hindrance around this group, as seen in the 6-methyl isomer, could negatively impact its binding and, consequently, its antifungal potency.
A comparative experimental investigation is warranted to definitively determine the antifungal spectrum and potency of these isomers against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger.
Methodologies for Property Determination
To empower researchers to validate and expand upon these findings, we provide detailed experimental protocols for the determination of key physicochemical and biological properties.
Synthesis of Methylbiphenyl-2-ol Isomers
A common and versatile method for the synthesis of methylbiphenyl-2-ol isomers is the Suzuki-Miyaura cross-coupling reaction. The general workflow involves the palladium-catalyzed coupling of a suitably substituted aryl boronic acid with an aryl halide.
References
literature review of synthetic routes to substituted biphenyl-2-ols
Introduction: The Significance of the Biphenyl-2-ol Scaffold
The substituted biphenyl-2-ol motif is a privileged scaffold in modern chemistry. It forms the core structural backbone of numerous pharmacologically active molecules, natural products, and advanced materials.[1][2] Its prevalence stems from the unique three-dimensional structure conferred by the biaryl axis, which can lead to axial chirality (atropisomerism) when ortho positions are suitably substituted. This chirality is often crucial for biological activity, making the enantioselective synthesis of these compounds a significant goal.[3] Furthermore, these structures are integral to the design of specialized ligands for asymmetric catalysis and functional materials like organic light-emitting diodes (OLEDs).[1][3]
However, the construction of substituted biphenyl-2-ols is not trivial. Key challenges include controlling regioselectivity to achieve the desired substitution pattern, preventing unwanted side reactions like etherification or oxidation, and, where applicable, controlling the stereochemistry around the chiral axis. This guide provides a comparative overview of the three principal synthetic strategies employed to access these valuable compounds: Suzuki-Miyaura cross-coupling, oxidative phenol coupling, and direct C-H arylation. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific synthetic targets.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and versatile method for constructing biaryl linkages, including those found in biphenyl-2-ols.[4][5] The reaction creates a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6] For the synthesis of biphenyl-2-ols, this typically involves coupling an arylboronic acid with a suitably substituted 2-halophenol or a phenol-derived triflate. The hydroxyl group can be protected or left free, depending on the reaction conditions and substrate.
Mechanistic Rationale
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halophenol, forming a Pd(II) intermediate.[5][7]
-
Transmetalation: In the presence of a base, the organoboron species forms a boronate complex, which then transfers its aryl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.[5][7]
The choice of ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive aryl chlorides and expanding the reaction's scope.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of substituted biphenyls.[1][8]
Synthesis of 2-Nitro-4'-methylbiphenyl (Precursor to an Aminobiphenyl-2-ol derivative):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-nitrobenzene (1.00 g, 5.0 mmol), 4-methylphenylboronic acid (0.75 g, 5.5 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of dimethoxyethane (DME) (20 mL) and water (5 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (173 mg, 0.15 mmol, 3 mol%).
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Performance Data and Comparison
The Suzuki-Miyaura coupling is highly valued for its broad functional group tolerance and generally high yields.
| Coupling Partners | Catalyst System | Base | Solvent | Yield | Reference |
| 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | G-COOH-Pd NPs | K₂CO₃ | H₂O/EtOH | >95% | [9] |
| Aryl Chloride + Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 81-98% | [6] |
| 2-Bromobenzoic acid + Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | [10] |
| 2-Bromo-phenol derivative + Arylboronic acid | Pd(OAc)₂ / sSPhos | K₃PO₄ | Toluene/H₂O | 91% (97% ee) | [3] |
Advantages:
-
High yields and excellent functional group tolerance.
-
Commercially available starting materials and catalysts.
-
Well-understood mechanism allowing for rational optimization.
-
Proven scalability for industrial applications.
-
Enantioselective variants are available for constructing axially chiral biphenols.[3]
Disadvantages:
-
Requires pre-functionalization of both coupling partners (halide and boron).
-
Potential for protodeboronation of the boronic acid as a side reaction.[1]
-
Residual palladium in the final product can be a concern for pharmaceutical applications.
Oxidative Coupling of Phenols
Oxidative coupling is a more direct and atom-economical approach that mimics biosynthetic pathways for creating biphenol linkages.[11] The reaction involves the oxidation of two phenol molecules to form phenoxyl radicals, which then couple to form a C-C or C-O bond.[12] This method can be used for both homo-coupling (dimerization of a single phenol) and, with more difficulty, cross-coupling of two different phenols.[13]
Mechanistic Rationale
The reaction is initiated by a one-electron oxidant, which can be a transition metal salt (e.g., FeCl₃, VCl₄, Mn(acac)₃) or an organic oxidant.[12][14] This generates a phenoxyl radical, which is stabilized by resonance, with radical character delocalized to the ortho and para positions.[14] The subsequent coupling can occur through several pathways:
-
Radical-Radical Coupling: Two phenoxyl radicals directly combine. This is considered less likely in many cases due to the low steady-state concentration of radicals.[12]
-
Nucleophilic Attack: A neutral phenol molecule attacks a phenoxyl radical (or a radical cation), which is a more accepted mechanism in many photocatalytic and electrochemical systems.[13]
A major challenge is controlling selectivity. Coupling can occur at the ortho or para positions, leading to a mixture of regioisomers (o,o'-, o,p'-, p,p'-biphenols).[11] Furthermore, C-O coupling can occur to form diaryl ether byproducts.[11][12]
Visualizing the Oxidative Coupling Pathways
Caption: Mechanistic pathways in the oxidative coupling of phenols.
Representative Experimental Protocol
Microwave-Assisted Oxidative Homo-coupling of Eugenol: [14]
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve eugenol (1a, 100 mg, 0.61 mmol) in 2 mL of water.
-
Oxidant Addition: Add MTBAP (tetrakis(acetonitrile)copper(I) hexafluorophosphate modified montmorillonite, 200 mg).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, filter the reaction mixture through a celite pad to remove the catalyst, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the C2-symmetric biphenol product.
Performance Data and Comparison
Yields and selectivity are highly dependent on the substrate and the oxidant used.
| Phenol Substrate | Oxidant/Catalyst | Conditions | Product | Yield | Reference |
| Eugenol | MTBAP | H₂O, MW, 100°C, 15 min | Homo-coupled dimer | 65% | [14] |
| Thymol | DTBP | Not specified | Homo-coupled dimer | Not specified | [14] |
| 2,6-Dimethoxyphenol | K₂S₂O₈ / CF₃COOH | RT, 18h | Cross-coupled w/ Naphthol | 71-75% | |
| Phenol | VCl₄ | Not specified | Isomeric dihydroxybiphenyls | ~60% | [12] |
| Gallic Acid | Arsenic Acid | Heating | Ellagic Acid | Not specified | [12] |
Advantages:
-
High atom economy; no pre-functionalization of the phenol is required.
-
Environmentally friendly options using mild oxidants like H₂O₂ or O₂ are available.[13][14]
-
Mimics natural synthetic pathways, providing access to complex natural product backbones.[14]
Disadvantages:
-
Poor control over regioselectivity is a major issue, often leading to mixtures of isomers.[11]
-
Risk of over-oxidation to form quinones or polymeric materials.[11]
-
Unsymmetrical cross-coupling is very challenging due to competitive homo-coupling.
-
The scope can be limited to electron-rich phenols.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions.[15] This strategy avoids the synthesis of organometallic reagents by directly forming a C-C bond between an unfunctionalized C-H bond of one arene and a C-X bond of another. For biphenyl-2-ol synthesis, this typically involves the palladium-catalyzed reaction of a phenol with an aryl halide, where the phenol's hydroxyl group directs the C-H activation to its ortho position.[16][17]
Mechanistic Rationale
While several mechanisms are possible, the Concerted Metalation-Deprotonation (CMD) pathway is widely accepted for many hydroxyl-directed arylations.
-
Coordination & C-H Activation: The Pd(II) catalyst coordinates to the hydroxyl group of the phenol. This brings the catalyst into proximity with the ortho C-H bond, which is then cleaved in a concerted step involving a base (often a carboxylate), forming a five-membered palladacycle intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.
-
Reductive Elimination: The two aryl groups are reductively eliminated from the Pd(IV) center, forging the desired C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.
This approach is highly atom-efficient and circumvents the need for boronic acids or other organometallic reagents.[15]
Visualizing the Direct Arylation Workflow (CMD Pathway)
Caption: A simplified workflow for hydroxyl-directed C-H arylation via a CMD mechanism.
Representative Experimental Protocol
Palladium-Catalyzed Direct para-Arylation of Phenol with Iodobenzene: [16][18]
-
Reaction Setup: In a sealed tube, combine phenol (0.5 mmol), iodobenzene (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), Ag₂CO₃ (0.75 mmol), and 3-(N,N-dimethylamino)benzoic acid (0.1 mmol, 20 mol%).
-
Solvent Addition: Add 2 mL of trifluorotoluene (TFT).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the p-hydroxylated biphenyl product.
Performance Data and Comparison
This method shows promise for specific substrate classes, particularly with directing group assistance.
| Phenol Substrate | Aryl Halide | Catalyst System | Conditions | Yield | Reference |
| Phenol | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | TFT, 120°C, 24h | 87% (para) | [16][18] |
| [1,1'-Biphenyl]-2-ol | (self-coupling) | Pd(OAc)₂ / ᵗBuOOH | Acetonitrile | 76% | [19][20] |
| 3-(2-bromobenzyloxy)phenol | (intramolecular) | t-BuOK (metal-free) | Dioxane, 140°C, 16h | 91% | [21] |
| [1,1'-Biphenyl]-2-ol | Chloroarenes | Pd(OAc)₂ / Ligand | Dioxane, 140°C | up to 93% | [17] |
Advantages:
-
Excellent atom and step economy by avoiding pre-functionalization of the phenol.[15]
-
Reduces waste associated with preparing organometallic reagents.
-
The directing effect of the hydroxyl group can provide high regioselectivity for ortho-arylation.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures).
-
Substrate scope can be limited compared to Suzuki coupling.
-
Can require stoichiometric amounts of expensive silver salts as oxidants/halide scavengers.
-
Controlling mono- versus di-arylation can be challenging.
Overall Comparison and Conclusion
The optimal synthetic route to a substituted biphenyl-2-ol depends heavily on the specific target molecule, available starting materials, and desired scale.
| Feature | Suzuki-Miyaura Coupling | Oxidative Coupling | Direct C-H Arylation |
| Generality & Scope | Very Broad | Moderate (often for electron-rich phenols) | Moderate to Good (substrate dependent) |
| Regiocontrol | Excellent (defined by starting materials) | Poor to Moderate (major challenge) | Excellent (directing group controlled) |
| Stereocontrol | Yes (enantioselective variants exist) | Very Difficult | Not commonly reported |
| Atom Economy | Moderate | Excellent | Excellent |
| Reaction Conditions | Generally Mild to Moderate | Varies (mild to harsh) | Generally Harsh (high temp) |
| Starting Materials | Halophenols, Arylboronic acids | Phenols | Phenols, Aryl halides |
| Key Advantage | Reliability, predictability, broad scope | Directness, mimics biosynthesis | Step and atom economy |
| Key Disadvantage | Requires pre-functionalization | Poor selectivity | Harsh conditions, limited scope |
The Suzuki-Miyaura cross-coupling remains the gold standard for the synthesis of substituted biphenyl-2-ols due to its unparalleled reliability, broad substrate scope, and precise control over regiochemistry.[4] For targets requiring axial chirality, enantioselective Suzuki protocols are the most developed and effective approach.[3]
Oxidative coupling offers the most direct and atom-economical route and is particularly valuable for synthesizing symmetrical, electron-rich biphenols found in natural products.[14] However, its application is often hampered by a lack of selectivity, making it less suitable for complex, unsymmetrical targets.[11]
Direct C-H arylation represents the future of efficient synthesis, offering a greener pathway that minimizes waste.[15] While currently limited by a narrower substrate scope and often harsh conditions, ongoing research into new catalyst systems is rapidly expanding its utility, making it an increasingly attractive option, especially when the phenol starting material is simple and readily available.
For researchers in drug development, the predictability and functional group tolerance of the Suzuki-Miyaura coupling make it the most dependable workhorse. For those in natural product synthesis or process chemistry, the atom economy of oxidative coupling and C-H arylation presents compelling advantages that warrant consideration, provided the selectivity challenges can be overcome for the specific target.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 11. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 13. Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.cnr.it [iris.cnr.it]
- 15. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-catalyzed direct arylation of phenols with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed direct arylation of phenols with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Direct Transition-Metal-Free Intramolecular Arylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-[1,1'-biphenyl]-2-ol
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Methyl-[1,1'-biphenyl]-2-ol (CAS No. 17755-10-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards, chemical property data, and field-proven safety practices to ensure that this compound is managed responsibly from the moment it is designated as waste.
The core principle underpinning this protocol is environmental containment. While not a polychlorinated biphenyl (PCB), its biphenyl structure warrants significant caution. The parent compound, biphenyl, is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, under no circumstances should this compound or its containers be disposed of via standard laboratory or municipal waste streams. Discharge into drains or the environment must be strictly avoided[1][2].
Hazard Profile and Risk Assessment
Key Hazards:
-
Skin and Eye Irritation: Biphenyl and its derivatives are known to cause skin and serious eye irritation[1][3]. Direct contact must be prevented through appropriate personal protective equipment.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][3]. Handling should occur in well-ventilated areas.
-
Aquatic Toxicity: This is the most significant environmental concern. Biphenyl compounds are noted for being very toxic to aquatic life, with the potential for long-term adverse effects[1][3]. This high aquatic toxicity dictates the necessity for specialized disposal methods.
-
Combustibility: The compound is combustible and can form explosive mixtures with air upon intense heating[1].
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 17755-10-1 | [4] |
| Molecular Formula | C₁₃H₁₂O | [5] |
| Molecular Weight | 184.23 g/mol | [4] |
| Physical State | Solid at room temperature | [4] |
| Melting Point | 37.5 - 38.0 °C | [4] |
| Boiling Point | 295.5 ± 9.0 °C | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE based on the known hazards of analogous compounds.
| Body Area | Required PPE | Standard | Causality and Rationale |
| Hands | Chemical-impermeable gloves (e.g., Nitrile rubber) | EN 374 / ASTM F739 | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after contamination[2]. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) | Protects against splashes, dust, and aerosols, preventing serious eye irritation[1][2]. |
| Body | Laboratory coat; additional chemical-resistant apron for bulk handling | N/A | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse[3]. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood | N/A | Prevents inhalation of dust or aerosols which may cause respiratory irritation[1][3]. For spill cleanup, an appropriate particulate respirator may be necessary. |
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is a multi-stage process that requires careful planning and execution. The logical flow is designed to ensure safety, containment, and regulatory compliance at every step.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol for Waste Handling and Disposal
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) that are grossly contaminated should be placed in the same designated container. Non-disposable glassware must be decontaminated.
-
Solutions: If the compound is in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
2. Decontamination of Non-Disposable Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the solvent rinse, wash the equipment with soap and plenty of water[2]. The initial solvent rinse is critical to capture the bulk of the compound for proper disposal.
3. Spill Management:
-
Evacuate personnel to a safe area and ensure adequate ventilation[2]. Remove all sources of ignition[2].
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite[3][6].
-
Carefully collect the absorbed material and contaminated soil into a sealable container for hazardous waste disposal[2][3].
-
Do not let the chemical enter drains[2]. Prevent spillage from entering waterways as it is very toxic to aquatic life[1][3].
4. Final Disposal:
-
The primary and recommended method for final disposal is through a licensed chemical destruction facility[2].
-
The preferred technology is controlled high-temperature incineration equipped with flue gas scrubbing to neutralize harmful combustion byproducts[2].
-
Package and label the waste container in accordance with your institution’s Environmental Health & Safety (EHS) guidelines and local/national regulations, such as those stipulated by the EPA under the Toxic Substances Control Act (TSCA) for related compounds[7][8].
-
Maintain a manifest or certificate of disposal from the waste contractor as a record of compliance[9].
Regulatory Context and Trustworthiness
While this compound is not explicitly regulated with the same stringency as PCBs, its biphenyl structure places it in a class of compounds that receive significant regulatory scrutiny. The disposal regulations for PCBs, governed by the U.S. EPA under TSCA (40 CFR Part 761), serve as a best-practice model for managing biphenyl-related waste[7][8]. Adhering to a similar standard of care—namely, using a licensed hazardous waste hauler and a certified disposal facility—ensures that your disposal protocol is self-validating and protective of both human health and the environment. This approach builds a foundation of trustworthiness in your laboratory's safety culture and operational integrity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. 2'-Methyl[1,1'-biphenyl]-3-ol | C13H12O | CID 20099948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Polychlorinated Biphenyls (PCB) Management | U.S. Fish & Wildlife Service [fws.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-[1,1'-biphenyl]-2-ol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 3-Methyl-[1,1'-biphenyl]-2-ol (CAS No. 17755-10-1). While comprehensive toxicological data for this specific compound is limited, its structural similarity to o-phenylphenol and other biphenyl derivatives necessitates a cautious and systematic approach to handling. This document synthesizes established safety standards for analogous compounds to provide a robust framework for personal protection, operational planning, and waste disposal, ensuring the highest level of safety and scientific integrity in your laboratory.
Hazard Assessment: A Structurally-Informed Approach
Due to the absence of exhaustive toxicological studies on this compound, our primary safety directive is derived from analyzing its constituent chemical moieties: a biphenyl backbone and a phenol group. This structure is closely related to o-phenylphenol (2-hydroxybiphenyl), a well-characterized compound.
-
Skin and Eye Irritation: Biphenyl and its hydroxylated derivatives are known to be irritants. GHS classifications for related compounds like 3-Methylbiphenyl and Biphenyl consistently list them as causing skin irritation (H315) and serious eye irritation (H319/H318).[1][2] Therefore, we must assume a high potential for dermal and ocular irritation upon contact.
-
Respiratory Tract Irritation: Inhalation is a primary route of exposure. Analogs are flagged for potentially causing respiratory irritation (H335).[1][2] Handling procedures must be designed to minimize the generation of aerosols or vapors.
-
Aquatic Toxicity: Many biphenyl derivatives are very toxic to aquatic life with long-lasting effects (H410).[2] This classification mandates stringent protocols for waste disposal to prevent environmental release.[3]
-
Combustibility: The compound is a combustible solid/liquid with a high flash point, reducing the risk of ignition under standard lab conditions.[4] However, like many organic substances, finely dispersed particles could potentially form explosive mixtures in the air.[5]
Based on this assessment, all handling protocols must be built on the precautionary principle, treating the compound as hazardous upon contact, inhalation, and to the environment.
Core PPE Requirements
The selection of Personal Protective Equipment (PPE) is the most critical control measure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield is required when there is a significant risk of splashes. | Protects against direct contact and splashes, which are likely to cause serious eye irritation or damage based on data from analogous compounds.[3] |
| Hand Protection | Chemically resistant, disposable gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use. | Prevents skin contact, a primary exposure route that can cause irritation. Proper glove removal technique is critical to avoid contaminating hands. |
| Body Protection | A clean, buttoned laboratory coat. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn over the lab coat. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. For spill cleanup or work outside a fume hood, a full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) is mandatory.[3][6] | Mitigates the risk of inhaling aerosols or vapors, which may cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
A safe experiment is a well-planned one. The following procedural steps provide a self-validating system for safe handling, from preparation to disposal.
Experimental Workflow Diagram
The following diagram illustrates the critical path for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol: Donning and Doffing PPE
Donning Sequence (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off): This sequence is designed to prevent re-contamination.
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated hazardous waste container.
-
Lab Coat: Unbutton and remove by rolling it inside-out, touching only the interior surface. Place in a designated receptacle for laundering or disposal.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling Protocol
-
Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Avoid Contact: Use tools (spatulas, forceps) for transfers. Avoid direct hand contact, even with gloves.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have a spill kit with appropriate absorbent material (e.g., sand, silica gel, universal binder) ready.[4]
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Don the full set of PPE, including respiratory protection.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous chemical waste.
-
Containerization: Waste must be stored in a clearly labeled, tightly sealed, and compatible container.[3]
-
Final Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems or contaminate waterways.[3] Contaminated packaging should be triple-rinsed and either recycled or punctured to prevent reuse before disposal.[3]
References
- 1. 3-Methylbiphenyl | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0669 - o-PHENYLPHENOL [chemicalsafety.ilo.org]
- 6. trans-2-Methyl-3-phenyl-2-propen-1-ol 95 1504-55-8 [sigmaaldrich.com]
- 7. 4'-METHYL[1,1'-BIPHENYL]-3-OL | CAS#:105902-32-7 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
